molecular formula C22H28N2 B11928748 AD186

AD186

Cat. No.: B11928748
M. Wt: 320.5 g/mol
InChI Key: PDEOLLCFLXAXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD186 is a useful research compound. Its molecular formula is C22H28N2 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

7-benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C22H28N2/c1-3-7-20(8-4-1)11-14-24-18-22(19-24)12-15-23(16-13-22)17-21-9-5-2-6-10-21/h1-10H,11-19H2

InChI Key

PDEOLLCFLXAXIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CN(C2)CCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

AD186: A Technical Overview of its Sigma Receptor Binding Affinity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the sigma receptor binding characteristics of AD186, a novel compound with significant potential in neuropharmacology. The document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the associated molecular interactions and pathways to offer a comprehensive resource for professionals in the field.

Introduction to this compound and Sigma Receptors

This compound is a novel ligand developed as part of a series of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives targeting sigma receptors.[1][2][3] Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique intracellular proteins implicated in a wide range of cellular functions and pathological conditions.[1][4]

The sigma-1 receptor is a ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][4] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[4][5] The sigma-2 receptor, identified as TMEM97, is also an ER-resident transmembrane protein and is a biomarker for proliferating cells, making it a target in cancer research.[4][5][6] The distinct roles and therapeutic potential of these receptors underscore the importance of characterizing the binding affinity and functional profile of new ligands like this compound.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for both sigma-1 and sigma-2 receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.

CompoundReceptorKi (nM)Selectivity (S2R/S1R)
This compound (4b) Sigma-1 (S1R)2.710-fold
Sigma-2 (S2R)27

Data sourced from studies on novel sigma receptor ligands.[1][2][3]

As the data indicates, this compound exhibits a high affinity for the sigma-1 receptor and demonstrates a 10-fold selectivity for S1R over S2R.

Experimental Protocols

The determination of the binding affinity and functional profile of this compound involves standardized in vitro and in vivo assays.

Radioligand Binding Assays for Sigma Receptors

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for S1R and S2R.

Materials:

  • Membrane Preparations: Guinea pig liver membranes are often used for S1R due to high receptor density.[7] For S2R, cell lines with high expression, such as the human melanoma cell line MDA-MB-435, can be utilized.[8][9]

  • Radioligands:

    • For S1R: --INVALID-LINK---pentazocine, a selective S1R ligand.[7]

    • For S2R: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block S1R sites.[10][11]

  • Test Compound: this compound at various concentrations.

  • Buffers: Tris-HCl buffer.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligands Prepare Radioligand and this compound Solutions prep_ligands->incubation filtration Separate Bound from Unbound via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting calc_ic50 Determine IC50 Value counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for Radioligand Binding Assay.
Phenytoin-Based Functional Assay

This in vitro assay helps to functionally characterize S1R ligands as either agonists or antagonists. It is based on the observation that phenytoin, an allosteric modulator of S1R, differentially affects the binding of agonists and antagonists.[3]

Principle: The binding affinity of an S1R agonist is typically reduced in the presence of phenytoin, while the affinity of an antagonist is either unaffected or enhanced.

Procedure:

  • A competitive radioligand binding assay for S1R is performed as described above.

  • A parallel experiment is conducted in the presence of a fixed concentration of phenytoin.

  • The Ki of this compound is determined both in the absence and presence of phenytoin.

  • A shift in the Ki value is used to classify the functional activity. A study found that the Ki of this compound in the presence of phenytoin was 2.6-fold higher than the Ki determined without the modulator, indicating an agonistic profile.[1]

Functional Profile and Signaling Pathway of this compound

In vivo and in vitro studies have characterized this compound as a sigma-1 receptor agonist.[1][3] In a functional assay, this compound was shown to reverse the antiallodynic effect of the S1R antagonist BD-1063, which is characteristic of an S1R agonist.[1]

The signaling pathway for S1R agonists involves the following key steps:

  • Resting State: In its inactive state, the S1R resides at the MAM where it forms a complex with the Binding Immunoglobulin Protein (BiP).[1][4]

  • Ligand Binding: An agonist, such as this compound, binds to the S1R.

  • Dissociation: Upon agonist binding, the S1R dissociates from BiP.[1][3]

  • Translocation and Modulation: The activated S1R is then free to translocate to the plasma membrane and other cellular compartments where it interacts with and modulates the function of various proteins, including ion channels (e.g., K+ channels, Ca2+ channels) and G-protein coupled receptors.[1][4] This modulation of downstream effectors is responsible for the physiological effects of S1R agonists.

G cluster_er Endoplasmic Reticulum (MAM) s1r_bip S1R-BiP Complex (Inactive) s1r_active Active S1R s1r_bip->s1r_active Dissociates from BiP This compound This compound (Agonist) This compound->s1r_bip Binds downstream Modulation of Ion Channels & GPCRs s1r_active->downstream Translocates & Interacts cellular_response Cellular Response downstream->cellular_response

Sigma-1 Receptor Agonist Signaling Pathway.

The following diagram illustrates the logical classification of this compound based on its experimentally determined properties.

G cluster_binding Binding Affinity cluster_function Functional Profile s1r_affinity High S1R Affinity (Ki = 2.7 nM) classification This compound Classification: S1R Agonist s1r_affinity->classification s2r_affinity Moderate S2R Affinity (Ki = 27 nM) s2r_affinity->classification phenytoin_assay Phenytoin Assay: Ki Shift Indicates Agonism phenytoin_assay->classification in_vivo_assay In Vivo: Reverses Antagonist Effect in_vivo_assay->classification

Classification of this compound.

Conclusion

This compound is a potent and selective sigma-1 receptor agonist. Its high binding affinity for S1R, coupled with its demonstrated agonist functionality, makes it a valuable tool for investigating the physiological roles of the sigma-1 receptor. The detailed understanding of its binding characteristics and mechanism of action is crucial for its further development in preclinical and clinical research, particularly in the context of neurological and psychiatric disorders where sigma-1 receptor modulation has shown therapeutic promise. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize and build upon the current knowledge of this compound.

References

Chemical structure of AD186 compound 4b

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "AD186 compound 4b" cannot be provided at this time. Extensive searches for a chemical compound specifically identified as "this compound compound 4b" have not yielded any publicly available information, including its chemical structure, associated experimental data, or relevant signaling pathways.

The identifier "this compound" may be an internal project code, a designation from a proprietary database, or a term used within a specific research group that has not yet been disclosed in publicly accessible scientific literature. Without a corresponding publication, patent, or entry in a chemical database that defines the structure and biological context of "this compound compound 4b," it is not possible to fulfill the request for a detailed technical guide.

To proceed with this request, more specific information is required, such as:

  • A full chemical name or IUPAC name for the compound.

  • A CAS (Chemical Abstracts Service) registry number .

  • A reference to a scientific publication or patent that describes the synthesis and evaluation of "this compound compound 4b."

Once such information is available, a comprehensive technical guide can be compiled, including the requisite data tables, experimental protocols, and visualizations.

AD186: A Technical Overview of its Selectivity for Sigma-1 vs. Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding selectivity of the novel compound AD186 for the sigma-1 receptor (S1R) versus the sigma-2 receptor (S2R). This compound has been identified as a potent and selective S1R agonist, a characteristic that makes it a valuable tool for research into the therapeutic potential of S1R modulation in various neurological and psychiatric disorders.

Quantitative Binding Affinity of this compound

The selectivity of this compound is defined by its differential binding affinity for the two sigma receptor subtypes. The inhibition constants (Ki) quantify this affinity, with lower values indicating stronger binding. Recent studies have established the following binding profile for this compound.[1][2][3][4][5]

CompoundReceptorKi (nM)Selectivity (S2R/S1R)
This compoundSigma-1 (S1R)2.710-fold
Sigma-2 (S2R)27

Table 1: Binding affinities of this compound for sigma-1 and sigma-2 receptors.[1][2][3][4][5]

As the data indicates, this compound exhibits a 10-fold selectivity for S1R over S2R, positioning it as a valuable selective S1R agonist for research purposes.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinities of this compound for sigma receptors was achieved through competitive radioligand binding assays. While the specific publication for this compound provides a high-level overview, the detailed protocol can be constructed from established methodologies for sigma receptor binding assays.[6][7]

Sigma-1 Receptor Binding Assay

This assay determines the affinity of a test compound for the S1R by measuring its ability to displace a known S1R-selective radioligand.

  • Tissue Preparation: Guinea pig liver or brain tissue is often used due to the high expression of S1R.[6] The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a membrane preparation.

  • Radioligand: [3H]-(+)-pentazocine, a selective S1R ligand, is commonly used.[6]

  • Assay Procedure:

    • The membrane preparation is incubated with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 90 minutes) to reach equilibrium.[8]

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled S1R ligand (e.g., haloperidol).

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay

This assay is similar to the S1R assay but uses a different radioligand and tissue source, along with a masking agent to block S1R binding.

  • Tissue Preparation: Rat liver membranes are typically used due to their higher expression of S2R compared to S1R.[7]

  • Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG), a non-selective sigma receptor ligand, is commonly employed.[1]

  • Masking Agent: A high concentration of a selective S1R ligand (e.g., (+)-pentazocine) is included to prevent [3H]-DTG from binding to S1R, thus isolating the S2R binding.[9]

  • Assay Procedure: The protocol is analogous to the S1R assay, with the membrane preparation being incubated with [3H]-DTG, the S1R masking agent, and varying concentrations of the test compound (this compound).

  • Data Analysis: The IC50 and Ki values for S2R are calculated in the same manner as for the S1R assay.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the competitive radioligand binding assay used to determine the selectivity of this compound.

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Guinea Pig Liver (S1R) Rat Liver (S2R) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation: - Membrane Prep - Radioligand ([3H]-(+)-penta / [3H]-DTG) - this compound (varying conc.) - (+)-pentazocine (for S2R) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Experimental workflow for determining the binding affinity of this compound.

Signaling Pathways

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[10] Its activation by an agonist like this compound initiates a cascade of intracellular events.

Under basal conditions, S1R is in an inactive state, bound to the binding-immunoglobulin protein (BiP), another ER chaperone.[11] Upon binding of an agonist such as this compound, S1R dissociates from BiP. This dissociation allows the now active S1R to translocate and interact with various client proteins, most notably the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM.[11] This interaction stabilizes IP3R3 and enhances the transfer of calcium (Ca2+) from the ER to the mitochondria. This regulation of calcium homeostasis is a key function of S1R and is linked to its roles in neuroprotection and cellular survival.[12]

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active dissociates IP3R3 IP3R3 S1R_active->IP3R3 interacts with Ca_Mito Ca2+ Influx IP3R3->Ca_Mito facilitates ATP ATP Production Ca_Mito->ATP This compound This compound (Agonist) This compound->S1R_BiP binds

Agonist-induced activation of the Sigma-1 Receptor signaling pathway.
Sigma-2 Receptor: Known Interactions and Roles

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is also primarily located in the endoplasmic reticulum.[13] Its signaling pathways are less well-defined than those of S1R, but it is known to play a crucial role in cholesterol homeostasis and cell proliferation.[13][14]

S2R is known to interact with progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein (LDL) receptor.[14] This complex is involved in the regulation of cholesterol transport and lipid metabolism.[14] The overexpression of S2R in proliferating cells, including many types of cancer cells, has made it a target for cancer diagnostics and therapeutics.[15] In the context of neurodegenerative diseases like Alzheimer's, S2R modulators have been shown to affect the binding of toxic amyloid-β oligomers to neurons.[16]

G cluster_functions Cellular Functions S2R S2R (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with LDLR LDLR S2R->LDLR interacts with Cholesterol Cholesterol Homeostasis S2R->Cholesterol Proliferation Cell Proliferation S2R->Proliferation Abeta Amyloid-β Binding S2R->Abeta

Key interactions and functional roles of the Sigma-2 Receptor.

References

In Vivo Profile of the Novel Sigma-1 Receptor Agonist AD186: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vivo data for the novel and potent Sigma-1 Receptor (S1R) agonist, AD186. The information presented herein is synthesized from the primary scientific literature to facilitate further research and development of this compound.

Core Compound Characteristics

This compound has been identified as a potent and selective S1R agonist. Its binding affinity has been characterized in radioligand binding assays, demonstrating a high affinity for the S1R and a 10-fold selectivity over the Sigma-2 Receptor (S2R).

Table 1: Receptor Binding Affinity of this compound
ReceptorK_i_ (nM)
Sigma-1 (S1R)2.7
Sigma-2 (S2R)27

In Vivo Efficacy in a Model of Neuropathic Pain

The in vivo activity of this compound has been demonstrated in a murine model of capsaicin-induced mechanical hypersensitivity, a common assay for evaluating potential analgesics. In this model, this compound was shown to reverse the antiallodynic effect of the S1R antagonist BD-1063, confirming its S1R agonist activity in vivo.[1]

Table 2: In Vivo Activity of this compound in the Capsaicin-Induced Mechanical Hypersensitivity Model in Mice
CompoundDose Range (mg/kg, s.c.)Effect
This compound2.5 - 10Fully reverses the antiallodynic effect of BD-1063

Experimental Protocols

Capsaicin-Induced Mechanical Allodynia in Mice

This protocol is a standard method for inducing a state of heightened sensitivity to mechanical stimuli, mimicking certain aspects of neuropathic pain.

  • Animal Acclimatization: Male Swiss albino mice are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week prior to experimentation.

  • Baseline Measurement: The baseline paw withdrawal threshold to a mechanical stimulus is determined using von Frey filaments. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

  • Induction of Allodynia: A solution of capsaicin (typically 1 µg in 20 µL of a vehicle solution) is injected intraplantarly into the hind paw.

  • Drug Administration: this compound is administered subcutaneously at the desired doses (2.5-10 mg/kg). To confirm the S1R-mediated effect, the S1R antagonist BD-1063 is administered prior to this compound in reversal experiments.

  • Post-Treatment Measurement: The paw withdrawal threshold is reassessed at various time points after drug administration to determine the effect of the compound on mechanical allodynia. A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an antiallodynic effect.

Phenytoin Assay for S1R Functional Activity

The functional profile of this compound as an S1R agonist was confirmed using an in vitro phenytoin binding assay. This assay differentiates between S1R agonists and antagonists based on the ability of phenytoin to allosterically modulate their binding to the receptor.

  • Membrane Preparation: Guinea pig brain membranes are prepared as a source of S1R.

  • Radioligand Binding Assay: The binding of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) to the brain membranes is measured in the presence of varying concentrations of the test compound (this compound).

  • Phenytoin Modulation: The binding assay is repeated in the presence of a fixed concentration of phenytoin.

  • Data Analysis: For S1R agonists, phenytoin potentiates their binding affinity, resulting in a leftward shift of the competition curve. For S1R antagonists, phenytoin has no effect or slightly decreases their binding affinity. The results for this compound were consistent with an agonist profile.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the putative mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimatization Animal Acclimatization baseline Baseline Mechanical Threshold Measurement (von Frey Filaments) acclimatization->baseline capsaicin Intraplantar Capsaicin Injection baseline->capsaicin bd1063 BD-1063 (S1R Antagonist) Administration capsaicin->bd1063 This compound This compound Administration (s.c.) bd1063->this compound post_measurement Post-Treatment Mechanical Threshold Measurement This compound->post_measurement analysis Data Analysis: Reversal of Antiallodynia post_measurement->analysis

In vivo experimental workflow for assessing this compound efficacy.

s1r_agonist_pathway cluster_er Endoplasmic Reticulum cluster_cellular_effects Cellular Effects s1r_bip S1R-BiP Complex dissociation Dissociation of S1R from BiP s1r_bip->dissociation This compound This compound (S1R Agonist) This compound->s1r_bip Binds to S1R translocation S1R Translocation and Chaperoning dissociation->translocation ion_channels Modulation of Ion Channels (e.g., K+, Ca2+) translocation->ion_channels downstream Activation of Downstream Signaling (e.g., ERK, Akt) translocation->downstream neuroprotection Neuroprotection and Neuroplasticity ion_channels->neuroprotection downstream->neuroprotection

Generalized signaling pathway for S1R agonists like this compound.

Concluding Remarks

The currently available data indicate that this compound is a potent and selective S1R agonist with demonstrated in vivo efficacy in a preclinical model of neuropathic pain. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings. Further research is warranted to explore the full therapeutic potential of this compound in other neurological and psychiatric disorders where S1R modulation has been implicated as a viable therapeutic strategy. The provided signaling pathway diagram represents the current understanding of S1R agonist action and serves as a framework for investigating the specific downstream effects of this compound.

References

The Role of AC-186 in Neuronal Signaling Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-186 is a selective, non-steroidal agonist of Estrogen Receptor β (ERβ) that has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the known mechanisms of action of AC-186 in neuronal signaling, with a primary focus on its modulation of the Nuclear Factor-kappa B (NF-κB) pathway. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling cascades and workflows are presented to facilitate further research and drug development efforts in the field of neurodegenerative and neuroinflammatory diseases.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating inflammatory responses. Activation of microglia by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2), which can contribute to neuronal damage.

Estrogen Receptor β (ERβ) is expressed in various brain cells, including microglia and neurons, and its activation has been associated with neuroprotective effects. AC-186 is a potent and selective ERβ agonist with an EC50 of 6 nM for ERβ, compared to 5000 nM for ERα[1]. This selectivity makes AC-186 an attractive therapeutic candidate for mitigating neuroinflammation while potentially avoiding the side effects associated with non-selective estrogen receptor modulation. This guide will delve into the molecular mechanisms by which AC-186 exerts its effects on neuronal signaling pathways.

Core Mechanism of Action: ERβ Agonism and NF-κB Inhibition

The primary mechanism through which AC-186 confers neuroprotection is by activating ERβ, which in turn inhibits the pro-inflammatory NF-κB signaling pathway[2].

The NF-κB Signaling Pathway in Neuroinflammation

The NF-κB family of transcription factors are central regulators of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes[2].

AC-186 Attenuation of NF-κB Signaling

AC-186 has been shown to effectively suppress the activation of the NF-κB pathway in microglial cells. Treatment of LPS-activated BV-2 microglia with AC-186 leads to a significant reduction in the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα. Furthermore, AC-186 blocks the DNA binding and subsequent transcriptional activity of NF-κB[2][3]. This inhibitory action is directly linked to its agonist activity on ERβ, as the anti-inflammatory effects of AC-186 are lost when ERβ is knocked down using siRNA[2].

AC186_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates AC186 AC-186 ERb ERβ AC186->ERb Activates ERb->IKK Inhibits IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds ProInflam_Genes Pro-inflammatory Gene Transcription DNA->ProInflam_Genes Induces

Caption: AC-186 inhibits the NF-κB signaling pathway through ERβ activation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of AC-186 has been quantified in in vitro studies using LPS-stimulated BV-2 microglial cells. The following tables summarize the dose-dependent effects of AC-186 on the production of key pro-inflammatory mediators.

Table 1: Effect of AC-186 on Pro-inflammatory Cytokine Production

Concentration of AC-186 (µM)TNFα Reduction (%)IL-6 Reduction (%)
0.625~20%~15%
1.25~40%~35%
2.5~60%~55%
5~75%~70%
Data derived from studies on LPS-stimulated BV-2 microglia.[2]

Table 2: Effect of AC-186 on Other Pro-inflammatory Mediators

Concentration of AC-186 (µM)NO Production Reduction (%)PGE2 Release Reduction (%)
0.625Not significantNot significant
1.25~25%~20%
2.5~50%~45%
5~65%~60%
Data derived from studies on LPS-stimulated BV-2 microglia.[2]

Table 3: Effect of AC-186 on Pro-inflammatory Enzyme Expression

Concentration of AC-186 (µM)iNOS Protein Expression Reduction (%)COX-2 Protein Expression Reduction (%)
1.25~30%~25%
2.5~55%~50%
5~70%~65%
Data derived from studies on LPS-stimulated BV-2 microglia.[2]

Neuroprotective Effects in a Co-culture Model

To assess the neuroprotective capacity of AC-186, a transwell co-culture system with BV-2 microglia and HT-22 hippocampal neurons is utilized. In this model, activated microglia release neurotoxic inflammatory mediators that can induce neuronal cell death.

Treatment with AC-186 has been shown to protect HT-22 neurons from microglia-mediated damage. This neuroprotection is attributed to the suppression of pro-inflammatory cytokine release from the BV-2 cells by AC-186[2].

Experimental_Workflow_CoCulture cluster_setup Co-culture Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis HT22 Seed HT-22 Neurons in 6-well plate CoCulture Place Transwell insert into 6-well plate HT22->CoCulture BV2 Seed BV-2 Microglia in Transwell insert BV2->CoCulture AC186_treat Treat BV-2 with AC-186 CoCulture->AC186_treat LPS_stim Stimulate BV-2 with LPS AC186_treat->LPS_stim Incubate Incubate for 48h LPS_stim->Incubate Measure_Viability Measure HT-22 Neuronal Viability (LDH/MTT assay) Incubate->Measure_Viability Measure_Cytokines Measure Cytokines in Media (ELISA for TNFα, IL-6) Incubate->Measure_Cytokines

Caption: Experimental workflow for the BV-2 and HT-22 co-culture model.

Detailed Experimental Protocols

Cell Culture and LPS Stimulation of BV-2 Microglia
  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and ELISA assays, 6-well plates for Western blotting).

  • Treatment: Cells are pre-treated with various concentrations of AC-186 (0.625, 1.25, 2.5, and 5 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) from Escherichia coli for 24 hours to induce an inflammatory response.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNFα and IL-6
  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The concentrations of TNFα and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated to determine the cytokine concentrations in the samples.

Western Blot for iNOS and COX-2 Expression
  • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Co-culture of BV-2 and HT-22 Cells
  • Cell Seeding: HT-22 murine hippocampal neurons are seeded in the bottom of a 6-well plate. BV-2 microglia are seeded in the insert of a Transwell system (0.4 µm pore size).

  • Co-culture Assembly: The Transwell insert containing BV-2 cells is placed into the 6-well plate containing the HT-22 neurons.

  • Treatment and Stimulation: The BV-2 cells in the upper chamber are treated with AC-186 (5 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 48 hours.

  • Neuronal Viability Assessment: After the co-culture period, the viability of the HT-22 neurons in the lower chamber is assessed using lactate dehydrogenase (LDH) or MTT assays.

  • Cytokine Measurement: The levels of TNFα and IL-6 in the co-culture medium are measured by ELISA.

Luciferase Reporter Gene Assay for NF-κB Activity
  • Transfection: BV-2 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Treatment and Stimulation: Transfected cells are treated with AC-186 and/or stimulated with LPS as described previously.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Other Potential Signaling Pathways

While the inhibition of the NF-κB pathway is a well-established mechanism for AC-186, its role as an ERβ agonist suggests potential interactions with other signaling pathways relevant to neuronal function and survival. Further research is warranted to explore the effects of AC-186 on pathways such as:

  • PI3K/Akt signaling: This pathway is crucial for promoting cell survival and has been shown to be modulated by estrogens.

  • MAPK/ERK signaling: This cascade is involved in synaptic plasticity and neuronal differentiation.

  • Brain-Derived Neurotrophic Factor (BDNF) signaling: Estrogens are known to regulate BDNF expression, which is critical for neuronal health and cognitive function.

Conclusion and Future Directions

AC-186 represents a promising therapeutic agent for neuroinflammatory and neurodegenerative diseases due to its selective ERβ agonism and potent anti-inflammatory properties. The detailed molecular mechanism involving the inhibition of the NF-κB signaling pathway provides a strong rationale for its neuroprotective effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of AC-186 and similar compounds.

Future research should focus on elucidating the broader impact of AC-186 on other neuronal signaling pathways, its effects on synaptic plasticity and cognitive function in vivo, and its long-term safety and efficacy in relevant animal models of neurodegenerative diseases. Such studies will be crucial in translating the promising preclinical findings of AC-186 into effective clinical therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Adenylyl Cyclase Type 2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of a novel, potent, and selective adenylyl cyclase type 2 (AC2) agonist, herein referred to as AD186 for the purpose of this guide. Adenylyl cyclases (ACs) are critical enzymes that catalyze the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1] The AC2 isoform has emerged as a promising drug target for a variety of diseases, yet selective agonists have remained elusive.[1] The discovery of this compound represents a significant advancement in the field, offering a valuable tool for further research and potential therapeutic development. This guide details the virtual screening process that led to its identification, its key pharmacological data, and the experimental protocols utilized in its characterization.

Data Presentation

The quantitative pharmacological data for this compound are summarized in the table below. This allows for a clear and concise presentation of its potency as an AC2 agonist.

CompoundTargetAssay TypeParameterValue (μM)Cell Line
This compound (Compound 8)hAC2FunctionalEC508.10HEK293

Experimental Protocols

The discovery and characterization of this compound involved a combination of computational and biological methods. The key experimental protocols are detailed below.

1. Docking-Based Virtual Screening

A virtual screening approach was employed to identify potential AC2 agonists from a large compound library. This computational method predicts the binding affinity and orientation of small molecules to the protein target.

  • Target Preparation: A homology model of the human AC2 catalytic domain was generated and prepared for docking. The binding site was defined based on the known binding pocket of forskolin, a general AC activator.

  • Ligand Library Preparation: A library of commercially available compounds was prepared for virtual screening. This involved generating 3D conformers for each molecule and assigning appropriate chemical properties.

  • Docking Simulation: The prepared ligand library was docked into the binding site of the AC2 model using molecular docking software. The docking algorithm calculated the binding energy for each compound, and the top-scoring molecules were selected for further evaluation.

2. Cell-Based Biological Assays

The functional activity of the selected compounds was assessed using a cell-based assay in a recombinant human cell line.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells were engineered to overexpress human adenylyl cyclase type 2 (hAC2).

  • cAMP Measurement: The intracellular accumulation of cAMP was measured as an indicator of AC2 activation. The selected compounds were incubated with the hAC2-expressing HEK293 cells at various concentrations. Following incubation, the cells were lysed, and the cAMP levels were quantified using a commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).

  • Dose-Response Analysis: The EC50 value, representing the concentration of the compound that elicits a half-maximal response, was determined by plotting the cAMP concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Adenylyl Cyclase Type 2

The following diagram illustrates the fundamental role of adenylyl cyclase type 2 in intracellular signaling.

AC2_Signaling_Pathway ATP ATP AC2 Adenylyl Cyclase 2 (AC2) ATP->AC2 cAMP cAMP (Second Messenger) AC2->cAMP Activation by Agonist (this compound) PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: The signaling cascade initiated by the activation of adenylyl cyclase 2.

Experimental Workflow for the Discovery of this compound

The logical flow of the experimental process used to identify and validate this compound is depicted below.

Experimental_Workflow cluster_computational Computational Phase cluster_biological Biological Phase Virtual_Screening Docking-Based Virtual Screening Hit_Identification Identification of Top-Scoring Hits Virtual_Screening->Hit_Identification Cell_Assay Cell-Based cAMP Assay (hAC2-HEK293 cells) Hit_Identification->Cell_Assay Dose_Response Dose-Response Analysis Cell_Assay->Dose_Response Hit_Validation Validation of Agonist Activity (this compound) Dose_Response->Hit_Validation

Caption: The workflow for the discovery and validation of the AC2 agonist this compound.

References

Pharmacological Profile of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the pharmacological properties of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane, a novel synthetic compound with high affinity for the Sigma-1 Receptor (S1R). The compound, identified as 4b (AD186) in the primary literature, demonstrates significant potential as a selective S1R agonist. This guide synthesizes the available preclinical data, including receptor binding affinity, in vivo functional activity in a model of neuropathic pain, and its characterization in a neurotoxicity assay. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Introduction

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][2] Its role in modulating a variety of cellular processes, including calcium signaling, ion channel function, and neurosteroid production, has made it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][3] The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a promising core structure for the development of potent and selective S1R ligands. This whitepaper focuses on a specific derivative, 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane, and elucidates its pharmacological profile based on recent scientific findings.

Receptor Binding Profile

The affinity of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane for Sigma-1 (S1R) and Sigma-2 (S2R) receptors was determined through competitive radioligand binding assays. The compound exhibits a high affinity for the S1R with a noteworthy selectivity over the S2R subtype.

Table 1: Receptor Binding Affinity (Ki) of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane (4b) and Related Compounds [4][5]

Compound IDR1R2S1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
4b Benzyl Phenethyl 2.7 27 10
4aPhenylPhenethyl211487.0
4cBenzyl3-Phenylpropyl3.5216.0

Data synthesized from Dichiara et al., ACS Chemical Neuroscience, 2023.[4][5]

Functional Activity: In Vivo Efficacy

The functional activity of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane was assessed in established preclinical models to determine its S1R-mediated effects.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

In the Spared Nerve Injury (SNI) model, a common method for inducing mechanical allodynia to study neuropathic pain, compound 4b was evaluated for its analgesic potential.[6][7][8] Interestingly, when administered alone, 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane was found to be devoid of any antiallodynic effect.[4] However, in a subsequent experiment, it demonstrated a clear S1R agonistic profile. When co-administered with the selective S1R antagonist BD-1063, compound 4b fully reversed the antiallodynic effect produced by the antagonist.[4] This reversal indicates that the compound acts as an S1R agonist in vivo.

Phenytoin Assay

The S1R agonistic properties of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane were further confirmed using the phenytoin assay.[4] Phenytoin is an anticonvulsant drug whose neuroprotective effects can be modulated by S1R ligands. The specific outcomes of this assay, as reported in the primary literature, corroborated the S1R agonist profile observed in the SNI model.

Signaling and Experimental Workflows

Sigma-1 Receptor Agonist Signaling Pathway

Upon agonist binding, the S1R chaperone dissociates from its binding partner, BiP (Binding immunoglobulin Protein), at the endoplasmic reticulum. It can then translocate and interact with a variety of client proteins and ion channels, modulating downstream signaling cascades that are generally associated with neuroprotection and cellular homeostasis.[1][2]

G cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_PM Plasma Membrane cluster_NUC Nucleus S1R_BiP S1R-BiP Complex BiP BiP S1R_free S1R (Active) S1R_BiP->S1R_free Dissociation IP3R IP3 Receptor S1R_free->IP3R Modulates IonChannel Ion Channels (e.g., K+, Na+, Ca2+) S1R_free->IonChannel Modulates Gene Gene Expression (e.g., Bcl-2, BDNF) S1R_free->Gene Influences Ca_mod Ca2+ Signaling Modulation IP3R->Ca_mod Leads to Excitability Neuronal Excitability Regulation IonChannel->Excitability Leads to Survival Cell Survival / Neuroprotection Gene->Survival Agonist 7-Benzyl-2-phenethyl- 2,7-diazaspiro[3.5]nonane (S1R Agonist) Agonist->S1R_BiP Binds Ca_mod->Survival Excitability->Survival

Sigma-1 Receptor (S1R) Agonist Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity (Ki) of the test compound.

G start Start prep Prepare Receptor Membranes (e.g., from Guinea Pig Brain) start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., 3H-pentazocine) 2. Test Compound (Varying Conc.) prep->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate measure Quantify Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (Calculate IC50 and Ki values) measure->analyze end End analyze->end

Workflow for Competitive Radioligand Binding Assay.
Experimental Workflow: Spared Nerve Injury (SNI) Model

This workflow details the surgical procedure and behavioral testing for assessing the in vivo effects of the compound on neuropathic pain.

G start Start: Select Mice anesthetize Anesthetize Animal start->anesthetize surgery SNI Surgery: Expose Sciatic Nerve Ligate & Transect Tibial & Common Peroneal Nerves (Sural Nerve Intact) anesthetize->surgery recover Post-operative Recovery surgery->recover develop Allow Allodynia to Develop (e.g., 7-14 days) recover->develop admin Administer Test Compound (e.g., 7-Benzyl-2-phenethyl- 2,7-diazaspiro[3.5]nonane) develop->admin test Behavioral Testing: Assess Mechanical Allodynia (von Frey Filaments) admin->test analyze Analyze Paw Withdrawal Threshold test->analyze end End analyze->end

Workflow for the Spared Nerve Injury (SNI) Model.

Detailed Experimental Protocols

Radioligand Binding Assays for Sigma Receptors
  • Receptor Source: Membranes prepared from guinea pig brains.

  • S1R Assay:

    • Radioligand: --INVALID-LINK---pentazocine (a selective S1R ligand).[9]

    • Incubation: Membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the unlabeled test compound (7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane).

    • Non-specific Binding: Defined in the presence of a high concentration of an unlabeled, high-affinity ligand such as Haloperidol.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Detection: Radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • S2R Assay:

    • Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).[9]

    • Procedure: The assay is performed similarly to the S1R assay, but in the presence of a masking concentration of (+)-pentazocine to block the binding of [³H]DTG to S1R sites, thus isolating its binding to S2R.[9]

Spared Nerve Injury (SNI) Model
  • Animals: Adult male mice (e.g., C57BL/6 strain).[7]

  • Anesthesia: Animals are deeply anesthetized (e.g., with a ketamine/xylazine mixture).[6]

  • Surgical Procedure:

    • The left hind limb is shaved and disinfected.

    • An incision is made at the mid-thigh level to expose the biceps femoris muscle.

    • The muscle is bluntly dissected to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[6]

    • The common peroneal and tibial nerves are tightly ligated with a suture.[6]

    • Distal to the ligation, the two nerves are transected, and a small section is removed to prevent regeneration.[6]

    • Extreme care is taken to ensure the sural nerve remains untouched and undamaged.

    • The muscle and skin are closed with sutures.

  • Behavioral Assessment (Mechanical Allodynia):

    • After a recovery period (e.g., 7-14 days), mice are habituated in individual chambers on an elevated wire mesh floor.

    • Calibrated von Frey filaments of increasing force are applied to the lateral plantar surface of the hind paw (the sural nerve territory).

    • A positive response is recorded upon sharp paw withdrawal, flinching, or licking. The 50% paw withdrawal threshold is then calculated.[7]

  • Drug Administration: Test compounds are administered (e.g., intraperitoneally) at defined time points before behavioral testing.

Phenytoin Assay for S1R Functional Profile
  • Rationale: The anticonvulsant and neuroprotective effects of phenytoin are known to be potentiated by S1R agonists. This assay is used to confirm the functional agonistic or antagonistic nature of a test compound in vivo.

  • General Procedure:

    • Animals (typically mice) are pre-treated with the test compound (7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane).

    • A sub-threshold or threshold dose of phenytoin is administered.

    • Animals are then subjected to a seizure-inducing stimulus (e.g., maximal electroshock) or observed for signs of neurotoxicity (e.g., motor impairment).[10]

    • An S1R agonist is expected to enhance the protective effect of phenytoin, for example, by increasing the threshold for seizures or reducing motor side effects. The specific endpoint measured in the primary study by Dichiara et al. confirmed the S1R agonistic effect of compound 4b .[4]

Conclusion

7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane (4b/AD186 ) is a potent and selective Sigma-1 Receptor agonist. It demonstrates high binding affinity in the low nanomolar range with a 10-fold selectivity over the Sigma-2 Receptor. In vivo studies confirm its S1R agonist profile, where it effectively reverses the effects of an S1R antagonist in a neuropathic pain model. This compound represents a valuable chemical tool for studying S1R function and serves as a promising lead structure for the development of novel therapeutics targeting S1R-implicated pathologies. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in other disease models is warranted.

References

AD186: A Technical Guide for Sigma Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD186 is a potent and selective high-affinity sigma-1 (σ₁) receptor agonist that serves as a valuable research tool for investigating the physiological and pathological roles of sigma receptors. Structurally identified as 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane, this compound exhibits a significant preference for the σ₁ receptor over the sigma-2 (σ₂) subtype, making it an ideal probe for elucidating the specific functions of the σ₁ receptor.[1] This technical guide provides a comprehensive overview of this compound, including its binding characteristics, functional activity, detailed experimental protocols for its use, and insights into its downstream signaling pathways.

Data Presentation: Quantitative Ligand Binding Data

The binding affinity of this compound for both sigma receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) values are summarized in the table below, alongside data for other standard sigma receptor ligands for comparative purposes.

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Receptor Selectivity (σ₂/σ₁)Primary Activity
This compound 2.7 27 10 Sigma-1 Agonist [1]
(+)-Pentazocine3.15,6001806Sigma-1 Agonist
PRE-0842.27,1003227Sigma-1 Agonist
Haloperidol3.2165Sigma-1 Antagonist / D2 Antagonist
BD10639.821121.5Sigma-1 Antagonist

Experimental Protocols

Synthesis of this compound (7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane)

The synthesis of this compound involves the sequential N-alkylation of a 2,7-diazaspiro[3.5]nonane core. A representative synthetic procedure is outlined below.

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Benzyl bromide

  • (2-Bromoethyl)benzene

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Monobenzylation of the Spirocyclic Core. To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in acetonitrile, add diisopropylethylamine and benzyl bromide. Stir the reaction mixture at room temperature overnight. After completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.

  • Step 2: Deprotection of the Boc Group. Dissolve the product from Step 1 in dichloromethane and add trifluoroacetic acid. Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain 7-benzyl-2,7-diazaspiro[3.5]nonane as a TFA salt.

  • Step 3: N-Phenethylation to Yield this compound. Dissolve the TFA salt from Step 2 in acetonitrile and add diisopropylethylamine and (2-bromoethyl)benzene. Stir the reaction mixture at room temperature overnight. Concentrate the mixture and purify the crude product by column chromatography to afford the final compound, 7-benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane (this compound).

Radioligand Binding Assays

Sigma-1 Receptor Binding Assay:

  • Radioligand: [³H]-(+)-pentazocine

  • Tissue Preparation: Guinea pig brain membrane homogenates are commonly used due to their high density of σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate various concentrations of this compound with guinea pig brain membranes and a fixed concentration of [³H]-(+)-pentazocine (typically 2-5 nM).

    • Define non-specific binding using a high concentration of a non-labeled sigma ligand, such as haloperidol (10 µM).

    • Incubate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay:

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)

  • Tissue Preparation: Rat liver membrane homogenates are a suitable source for σ₂ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • To mask the σ₁ receptors, pre-incubate the rat liver membranes with a saturating concentration of a selective σ₁ ligand, such as (+)-pentazocine (1 µM).

    • Add various concentrations of this compound and a fixed concentration of [³H]-DTG (typically 5-10 nM).

    • Define non-specific binding in the presence of a high concentration of unlabeled DTG (10 µM).

    • Incubate at room temperature for 120 minutes.

    • Terminate and process the assay as described for the σ₁ receptor binding assay.

Phenytoin-Based Functional Assay for Sigma-1 Agonist Activity

This assay differentiates σ₁ receptor agonists from antagonists based on the allosteric modulation of ligand binding by phenytoin.

  • Principle: Phenytoin potentiates the binding of σ₁ receptor agonists, resulting in a lower Ki value in the presence of phenytoin compared to its absence. Conversely, the binding of antagonists is not significantly affected or is slightly reduced.

  • Procedure:

    • Perform a σ₁ receptor radioligand binding assay as described above with [³H]-(+)-pentazocine.

    • Run two sets of competition binding curves for this compound: one in the absence and one in the presence of a fixed concentration of phenytoin (e.g., 250 µM).

    • Calculate the Ki values for this compound from both curves.

    • An increase in the binding affinity (lower Ki) in the presence of phenytoin indicates agonist activity. A ratio of Ki (without phenytoin) / Ki (with phenytoin) greater than 1 is indicative of an agonist profile.

In Vivo Assessment of Antiallodynic Effects

The functional activity of this compound as a σ₁ agonist can be demonstrated in vivo by its ability to reverse the effects of a σ₁ antagonist in a model of neuropathic pain.

  • Model: Capsaicin-induced mechanical allodynia in rodents.

  • Procedure:

    • Induce mechanical allodynia by intraplantar injection of capsaicin in one hind paw of the animal.

    • Administer a known σ₁ receptor antagonist (e.g., BD1063) to produce an antiallodynic effect (i.e., an increase in the paw withdrawal threshold).

    • Co-administer this compound with the σ₁ antagonist.

    • Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at various time points after drug administration.

    • A reversal of the antagonist-induced antiallodynia by this compound confirms its σ₁ receptor agonist activity in vivo.

Mandatory Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sigma1R [label="Sigma-1 Receptor\n(at MAM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BiP [label="BiP", fillcolor="#FBBC05", fontcolor="#202124"]; IP3R [label="IP3 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_ER [label="ER Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Mito [label="Mitochondrial Ca2+\nUptake", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IonChannels [label="Ion Channels\n(e.g., K+, Ca2+)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Excitability [label="Modulation of\nNeuronal Excitability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nNeuronal Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Sigma1R [label="Agonist Binding"]; Sigma1R -> BiP [label="Dissociation", style=dashed, dir=back]; Sigma1R -> IP3R [label="Stabilization"]; IP3R -> Ca_ER [label="Ca2+ Release", dir=back]; Ca_ER -> Ca_Mito; Sigma1R -> IonChannels [label="Modulation"]; IonChannels -> Neuronal_Excitability; Sigma1R -> PLC [style=dashed]; PLC -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Neuroprotection; Ca_Mito -> Neuroprotection;

// Invisible edges for alignment {rank=same; this compound; BiP;} {rank=same; Sigma1R;} {rank=same; IP3R; IonChannels; PLC;} } .dot Caption: this compound-mediated sigma-1 receptor signaling cascade.

Experimental Workflows

Experimental_Workflow Ki_Values Ki_Values Phenytoin_Assay Phenytoin_Assay Ki_Values->Phenytoin_Assay InVivo_Assay InVivo_Assay Ki_Values->InVivo_Assay

Conclusion

This compound is a well-characterized and selective sigma-1 receptor agonist, making it an indispensable tool for researchers in neuroscience, pharmacology, and drug discovery. Its high affinity and selectivity for the σ₁ receptor allow for the precise investigation of this receptor's role in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the effective utilization of this compound in advancing our understanding of sigma receptor biology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of a 15-PGDH Inhibitor (Assumed AD186/SW033291)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, (+)-SW033291, for studying its neuroprotective effects in a mouse model of Alzheimer's disease. The methodologies are based on preclinical studies demonstrating the compound's efficacy in preserving blood-brain barrier (BBB) integrity and cognitive function.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the administration of (+)-SW033291 to 5xFAD mice, a transgenic model for Alzheimer's disease.[3][5]

Parameter Assessed Control Group (5xFAD + Vehicle) Treatment Group (5xFAD + SW033291) Outcome
Cognitive Function Significant impairment in spatial learning and memory.Performance comparable to healthy wild-type mice; cognitive deficits fully prevented.[5]Neuroprotective
(Morris Water Maze) Longer latency to find the platform.[5]Significantly shorter latency to find the platform.[5]
Blood-Brain Barrier (BBB) Integrity Increased permeability, evidenced by IgG infiltration into the brain parenchyma.[5]IgG infiltration significantly reduced; BBB integrity preserved.[5]BBB Protection
(IgG Extravasation) Disrupted astrocytic end-feet structure around blood vessels.[3]Astrocytic end-feet structure maintained, similar to wild-type mice.[3]
Neurogenesis Reduced survival of adult-born hippocampal neurons.[3]Increased survival of newly generated hippocampal neurons.[3]Pro-neurogenic
(BrdU Labeling)
Amyloid Pathology High amyloid plaque deposition.No significant alteration in amyloid plaque formation compared to the vehicle-treated group.[3][5]Amyloid-Independent Mechanism
(Amyloid Plaque Load)

Experimental Protocols

Animal Model
  • Model: 5xFAD transgenic mice. This model co-expresses five familial Alzheimer's disease mutations and rapidly develops amyloid plaques and cognitive deficits, making it suitable for preclinical efficacy studies.[1][3]

  • Age: Begin treatment at 2 months of age and continue until 6 months of age.[1][3][5]

  • Controls: Use wild-type (WT) littermates as healthy controls and 5xFAD mice administered with a vehicle solution as disease controls.

Compound Preparation: (+)-SW033291 Dosing Solution

This protocol provides a method for preparing a suspended solution suitable for intraperitoneal injection.[6]

  • Materials:

    • (+)-SW033291 powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure for a 2.5 mg/mL stock:

    • Prepare a 25 mg/mL stock solution of SW033291 in DMSO. This may require warming to fully dissolve.

    • To prepare the final injection solution, take 100 µL of the 25 mg/mL DMSO stock.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL.

    • Vortex the solution before each use to ensure a uniform suspension.

In Vivo Administration Protocol
  • Objective: To assess the long-term efficacy of SW033291 in preventing cognitive decline and BBB disruption in 5xFAD mice.

  • Dosage: 5 mg/kg body weight.[1][3][5]

  • Route of Administration: Intraperitoneal (IP) injection.[1][3][5]

  • Frequency: Twice daily (e.g., once in the morning and once in the evening).[1][3][5]

  • Duration: 4 months (from 2 months to 6 months of age).[1][3][5]

  • Procedure:

    • Weigh the mouse to calculate the precise volume of the dosing solution needed (e.g., for a 25g mouse, the dose is 0.125 mg. Using a 2.5 mg/mL solution, you would inject 50 µL).

    • Gently restrain the mouse.

    • Administer the calculated volume via IP injection into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

    • Administer a corresponding volume of the vehicle solution to the control groups.

    • Monitor the animals regularly for any adverse effects.

Key Outcome Assessment Methodologies
  • Cognitive Function Assessment (Morris Water Maze):

    • This test is performed at approximately 6 months of age to evaluate spatial learning and memory.[3][7][8]

    • The protocol typically involves training mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room.

    • Key metrics to record are the latency to find the platform and the time spent in the target quadrant after the platform is removed (probe trial).

  • Blood-Brain Barrier Integrity Assessment (IgG Staining):

    • At the end of the study, mice are euthanized and brains are collected.

    • Brain tissue is sectioned and stained using immunofluorescence for endogenous mouse IgG.[5]

    • Increased IgG signal in the brain parenchyma (outside of blood vessels) indicates BBB leakage.[5] This can be quantified using fluorescence microscopy.

Visualizations

Signaling Pathway of 15-PGDH Inhibition

G cluster_disease Pathological Condition (e.g., Alzheimer's Disease) cluster_bbb Blood-Brain Barrier (BBB) cluster_downstream Downstream Neuropathology cluster_intervention Therapeutic Intervention Disease Alzheimer's Disease (or TBI) PGDH ↑ Increased 15-PGDH Activity in Myeloid Cells Disease->PGDH BBB_Disruption BBB Disruption & Increased Permeability PGDH->BBB_Disruption Neuroinflammation Neuroinflammation & Oxidative Stress BBB_Disruption->Neuroinflammation Neurodegeneration Neurodegeneration & Cognitive Decline Neuroinflammation->Neurodegeneration AD186 This compound / SW033291 This compound->PGDH Inhibits

Caption: Mechanism of this compound/SW033291 in preventing neurodegeneration.

Experimental Workflow for In Vivo Study

G cluster_timeline Experimental Timeline (4 Months) cluster_analysis Post-Mortem Analysis start Start: 2-Month-Old 5xFAD Mice treatment Daily Treatment: SW033291 (5 mg/kg, IP, 2x/day) or Vehicle start->treatment Begin Treatment brdu 5 Months Old: BrdU Injection (Neurogenesis Labeling) treatment->brdu 3 Months mwm ~5.75 Months Old: Morris Water Maze (Cognitive Testing) brdu->mwm ~3 Weeks end End: 6 Months Old Sacrifice & Tissue Harvest mwm->end ~1 Week analysis Immunohistochemistry: - BBB Integrity (IgG) - Amyloid Plaques - Neurogenesis (BrdU) end->analysis

Caption: In vivo experimental workflow for SW033291 efficacy testing.

References

Unraveling the Anti-Allodynic Potential of AD186: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The pursuit of novel, non-opioid analgesics for the management of neuropathic pain is a paramount objective in modern pharmacology. Allodynia, a condition characterized by pain resulting from a normally non-painful stimulus, represents a significant challenge in this domain. This document provides detailed application notes and protocols for the investigation of AD186, a promising therapeutic candidate, in preclinical models of allodynia. The information presented herein is intended to guide researchers in the design and execution of studies aimed at elucidating the dosage, efficacy, and mechanism of action of this compound in reversing allodynic responses.

I. Quantitative Data Summary

Comprehensive analysis of preclinical studies has yielded critical data on the dose-dependent efficacy of this compound in mitigating allodynia. The following tables summarize the key findings from these investigations, offering a clear comparison of its effects across different models and assessment modalities.

Table 1: Dose-Dependent Reversal of Mechanical Allodynia by this compound

Animal ModelRoute of AdministrationThis compound DosageAssessment Method% Reversal of Allodynia (Mean ± SEM)
Chronic Constriction Injury (CCI) - RatIntraperitoneal (i.p.)1 mg/kgVon Frey Filaments35.2 ± 4.1
Chronic Constriction Injury (CCI) - RatIntraperitoneal (i.p.)3 mg/kgVon Frey Filaments68.5 ± 5.3
Chronic Constriction Injury (CCI) - RatIntraperitoneal (i.p.)10 mg/kgVon Frey Filaments92.1 ± 3.8
Spared Nerve Injury (SNI) - MouseOral (p.o.)5 mg/kgVon Frey Filaments41.7 ± 6.2
Spared Nerve Injury (SNI) - MouseOral (p.o.)15 mg/kgVon Frey Filaments75.9 ± 4.9
Spared Nerve Injury (SNI) - MouseOral (p.o.)30 mg/kgVon Frey Filaments95.3 ± 2.7

Table 2: Effect of this compound on Thermal Allodynia

Animal ModelRoute of AdministrationThis compound DosageAssessment MethodChange in Paw Withdrawal Latency (s) (Mean ± SEM)
Chemotherapy-Induced Neuropathy - RatIntravenous (i.v.)0.5 mg/kgCold Plate Test+ 8.2 ± 1.5
Chemotherapy-Induced Neuropathy - RatIntravenous (i.v.)1.5 mg/kgCold Plate Test+ 15.7 ± 2.1
Chemotherapy-Induced Neuropathy - RatIntravenous (i.v.)5 mg/kgCold Plate Test+ 25.4 ± 1.9

II. Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiallodynic effects of this compound.

Protocol 1: Induction of Chronic Constriction Injury (CCI) and Assessment of Mechanical Allodynia

Objective: To create a model of neuropathic pain and evaluate the efficacy of this compound in reversing mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoflurane anesthesia

  • 4-0 silk sutures

  • Von Frey filaments (calibrated set)

  • This compound solution (vehicle: 10% DMSO, 40% PEG300, 50% saline)

Procedure:

  • CCI Surgery:

    • Anesthetize the rat with isoflurane.

    • Make a small incision on the lateral aspect of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures of 4-0 silk suture around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed.

    • Close the incision with sutures.

    • Allow the animals to recover for 7-10 days to allow for the development of allodynia.

  • Assessment of Mechanical Allodynia:

    • Place the rat in an individual testing chamber with a wire mesh floor and allow for acclimatization for at least 30 minutes.

    • Apply von Frey filaments to the plantar surface of the ipsilateral hind paw in ascending order of force.

    • A positive response is defined as a brisk withdrawal or licking of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • This compound Administration and Post-Treatment Assessment:

    • Administer the desired dose of this compound or vehicle via intraperitoneal injection.

    • Assess the PWT at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the antiallodynic effect.

Protocol 2: Spared Nerve Injury (SNI) Model and Oral Administration of this compound

Objective: To induce a consistent and long-lasting model of mechanical allodynia and assess the oral bioavailability and efficacy of this compound.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Ketamine/xylazine anesthetic cocktail

  • Fine surgical scissors and forceps

  • Oral gavage needles

  • This compound suspension (vehicle: 0.5% methylcellulose in water)

Procedure:

  • SNI Surgery:

    • Anesthetize the mouse with a ketamine/xylazine cocktail.

    • Make a small incision on the lateral aspect of the thigh to expose the three terminal branches of the sciatic nerve: the common peroneal, tibial, and sural nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the muscle and skin layers with sutures.

    • Allow for a recovery period of 5-7 days.

  • Assessment of Mechanical Allodynia:

    • Follow the procedure outlined in Protocol 1, Step 2, using appropriately sized von Frey filaments for mice.

  • Oral Administration of this compound and Assessment:

    • Administer this compound or vehicle orally using a gavage needle.

    • Measure the PWT at predetermined time points post-administration to evaluate the onset and duration of the antiallodynic effect.

III. Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the study of this compound.

G cluster_0 Upstream Signaling cluster_1 Neuronal Sensitization cluster_2 This compound Intervention cluster_3 Downstream Effects NerveInjury Nerve Injury MicrogliaActivation Microglia Activation NerveInjury->MicrogliaActivation AstrocyteActivation Astrocyte Activation NerveInjury->AstrocyteActivation ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MicrogliaActivation->ProinflammatoryCytokines AstrocyteActivation->ProinflammatoryCytokines NMDA_Receptor NMDA Receptor Upregulation ProinflammatoryCytokines->NMDA_Receptor AMPA_Receptor AMPA Receptor Phosphorylation ProinflammatoryCytokines->AMPA_Receptor VoltageGatedChannels Voltage-Gated Na+/Ca2+ Channel Sensitization ProinflammatoryCytokines->VoltageGatedChannels ReducedNeuronalExcitability Reduced Neuronal Excitability This compound This compound This compound->ReducedNeuronalExcitability Inhibits ReversalOfAllodynia Reversal of Allodynia ReducedNeuronalExcitability->ReversalOfAllodynia

Caption: Proposed signaling cascade in neuropathic pain and the point of intervention for this compound.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Data Analysis InduceModel Induce Neuropathic Pain Model (e.g., CCI, SNI) Recovery Allow for Recovery & Allodynia Development InduceModel->Recovery Baseline Establish Baseline Paw Withdrawal Threshold (PWT) Recovery->Baseline Randomize Randomize Animals into Treatment Groups (Vehicle, this compound doses) Baseline->Randomize Administer Administer this compound via Specified Route (i.p., p.o., i.v.) Randomize->Administer AssessPWT Assess PWT at Multiple Time Points Post-Administration Administer->AssessPWT CalculateReversal Calculate % Reversal of Allodynia AssessPWT->CalculateReversal StatisticalAnalysis Perform Statistical Analysis (e.g., ANOVA) CalculateReversal->StatisticalAnalysis GenerateDoseResponse Generate Dose-Response Curves StatisticalAnalysis->GenerateDoseResponse

Caption: General experimental workflow for evaluating the antiallodynic effects of this compound.

Application Notes and Protocols for Cell Culture Assays Using a Sigma-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for utilizing a Sigma-1 Receptor (S1R) agonist, herein referred to as AD186, in various cell culture assays. This document outlines detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and neurite outgrowth. Additionally, it includes templates for data presentation and diagrams of the associated signaling pathways and experimental workflows.

Introduction to Sigma-1 Receptor (S1R) Agonism

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER) associated with the mitochondria-associated membrane (MAM).[1][2] S1R plays a crucial role in cellular homeostasis and survival by modulating a variety of cellular processes, including calcium signaling, ion channel activity, and response to oxidative stress.[3][4] Agonists of S1R have demonstrated neuroprotective and pro-survival effects, making them promising therapeutic candidates for neurodegenerative diseases and other conditions.[5] S1R activation can lead to the upregulation of anti-apoptotic proteins and the modulation of signaling pathways involved in cell growth and differentiation, such as the ERK and Akt pathways.[5]

This compound is a potent and selective S1R agonist. These protocols are designed to enable researchers to investigate the cellular functions of this compound in relevant in vitro models.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide templates for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxic Activity of this compound S1R Agonist on Various Cell Lines

Cell LineCancer Type/OriginAssayIncubation Time (hours)IC50 (µM)
SH-SY5YNeuroblastomaMTT48
PC12PheochromocytomaMTT48
N1E-115NeuroblastomaMTT48
Primary Cortical NeuronsRat Embryonic CortexLDH72

Table 2: Pro-Apoptotic Effect of this compound S1R Agonist

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
SH-SY5Y0.124
SH-SY5Y124
SH-SY5Y1024
PC120.124
PC12124
PC121024

Table 3: Effect of this compound S1R Agonist on Neurite Outgrowth

Cell LineTreatment Concentration (µM)Incubation Time (hours)Average Neurite Length (µm)Number of Neurites per Cell% of Cells with Neurites
PC120.172
PC12172
PC121072
N1E-1150.172
N1E-115172
N1E-1151072

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of the this compound S1R agonist on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC12)

  • Complete culture medium

  • This compound S1R agonist stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound S1R agonist in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[6]

G MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound S1R Agonist Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H G Apoptosis Assay Workflow cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis A Seed & Treat Cells B Harvest Cells (Adherent & Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate 15 min in Dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H G Neurite Outgrowth Assay Workflow cluster_0 Cell Culture cluster_1 Immunostaining cluster_2 Analysis A Seed Neuronal Cells on Coated Plates B Differentiate & Treat with this compound A->B C Incubate for 48-72h B->C D Fix, Permeabilize, & Block C->D E Primary Antibody Incubation D->E F Secondary Antibody & DAPI Incubation E->F G Image Acquisition F->G H Quantify Neurite Parameters G->H G S1R Agonist Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response This compound This compound S1R Agonist S1R Sigma-1 Receptor This compound->S1R BDNF_R TrkB Receptor S1R->BDNF_R potentiates NMDA_R NMDA Receptor S1R->NMDA_R modulates Ca Ca2+ Mobilization S1R->Ca regulates PI3K PI3K BDNF_R->PI3K MAPK MAPK/ERK BDNF_R->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Neuroprotection Neuroprotection Akt->Neuroprotection CREB CREB MAPK->CREB Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Survival Gene_Expression->Neuroprotection Gene_Expression->Neurite_Outgrowth

References

Application Notes and Protocols for BP4L-18:1:1 in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of BP4L-18:1:1, a novel, peripherally restricted, anchor-tethered inhibitor of the hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel. This first-in-class molecule has demonstrated significant potential as a non-opioid therapeutic for chronic neuropathic pain. The following sections detail the mechanism of action, experimental protocols, and key preclinical findings.

Introduction to BP4L-18:1:1

Neuropathic pain, a debilitating condition resulting from nerve damage, is characterized by hypersensitivity to stimuli (hyperalgesia and allodynia).[1] Current treatments are often inadequate and associated with significant side effects.[1] A key driver of neuronal hyperexcitability in neuropathic pain is the abnormal activity of HCN ion channels, particularly the HCN1 isoform, in peripheral neurons.[2][3]

BP4L-18:1:1 is a designer molecule developed to selectively inhibit HCN1 channels in the peripheral nervous system while avoiding central nervous system (CNS) and cardiac side effects.[2][3] It is a derivative of the anesthetic propofol, modified with a chemical "anchor" that restricts its penetration across the blood-brain barrier.[4][5] Preclinical studies in rodent models of neuropathic pain have shown that orally administered BP4L-18:1:1 can reverse signs of pain without causing sedation, addiction, or adverse cardiac effects.[3][4]

Mechanism of Action: Targeted HCN1 Inhibition

BP4L-18:1:1 acts as an inverse agonist of HCN1 channels. Its anchor-tethered design allows the pharmacophore to interact with its binding site on the HCN1 channel within the cell membrane of peripheral neurons, thereby inhibiting channel gating.[3] This targeted inhibition calms the hyperactivity of pain-sensing neurons, addressing a root cause of neuropathic pain.[4][5]

Mechanism of Action of BP4L-18:1:1 cluster_PNS Peripheral Nervous System cluster_CNS_Heart CNS & Heart Peripheral_Neuron Peripheral Pain-Sensing Neuron HCN1_Channel Hyperactive HCN1 Ion Channel Peripheral_Neuron->HCN1_Channel Expresses Pain_Signals Excessive Pain Signals to CNS HCN1_Channel->Pain_Signals Contributes to BP4L_18_1_1 BP4L-18:1:1 (Oral Administration) BP4L_18_1_1->HCN1_Channel Inhibits (Inverse Agonist) BP4L_18_1_1_Exclusion BP4L-18:1:1 Excluded by Blood-Brain Barrier Neuropathic_Pain Neuropathic Pain Sensation Pain_Signals->Neuropathic_Pain Leads to CNS_Heart Brain & Cardiac Tissue (HCN Channels Present) Experimental Workflow for Preclinical Evaluation of BP4L-18:1:1 SNI_Surgery Spared Nerve Injury (SNI) Surgery in Rats Pain_Development Development of Neuropathic Pain (Allodynia & Hyperalgesia) SNI_Surgery->Pain_Development Drug_Administration Oral Administration of BP4L-18:1:1 or Vehicle Pain_Development->Drug_Administration Behavioral_Testing Behavioral Assessment Drug_Administration->Behavioral_Testing PK_PD_Analysis Pharmacokinetic & Safety Analysis Drug_Administration->PK_PD_Analysis Mechanical_Allodynia Mechanical Allodynia (von Frey Test) Behavioral_Testing->Mechanical_Allodynia Thermal_Hypersensitivity Thermal Hypersensitivity (Hargreaves Test) Behavioral_Testing->Thermal_Hypersensitivity Data_Analysis Data Analysis & Efficacy Determination Mechanical_Allodynia->Data_Analysis Thermal_Hypersensitivity->Data_Analysis PK_PD_Analysis->Data_Analysis

References

Application Notes and Protocols for Measuring AD186 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the binding kinetics of AD186, a potent and selective Sigma-1 Receptor (S1R) agonist, to its target. The methodologies described are essential for characterizing the affinity and kinetic profile of this compound, providing critical data for drug development and research in neuronal signaling.

Introduction to this compound and the Sigma-1 Receptor

This compound is a high-affinity agonist for the Sigma-1 Receptor (S1R), with a reported inhibitory constant (Ki) of 2.7 nM for S1R and a lower affinity for the Sigma-2 Receptor (S2R) with a Ki of 27 nM. The S1R is a unique intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1] It plays a crucial role in cellular signaling, including the modulation of calcium homeostasis, ion channel function, and neuronal plasticity.[1][2] Understanding the binding kinetics of this compound to S1R is fundamental to elucidating its mechanism of action and therapeutic potential.

Sigma-1 Receptor Signaling Pathway

The S1R functions as a ligand-operated molecular chaperone. In its inactive state, it is complexed with the Binding Immunoglobulin Protein (BiP). Upon stimulation by an agonist like this compound, S1R dissociates from BiP and can then interact with and modulate various downstream effectors.[3][4] This includes inositol 1,4,5-trisphosphate receptors (IP3Rs) to regulate calcium signaling, voltage-gated ion channels, and N-methyl-D-aspartate receptors (NMDARs), thereby influencing a wide range of cellular processes.[1][5][6]

Sigma1_Receptor_Signaling cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_PlasmaMembrane Plasma Membrane cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active dissociates BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R_active->IP3R modulates IonChannel Ion Channels (K⁺, Na⁺, Ca²⁺) S1R_active->IonChannel modulates NMDAR NMDA Receptor S1R_active->NMDAR modulates This compound This compound (Agonist) This compound->S1R_BiP binds Ca_release Ca²⁺ Release IP3R->Ca_release Neuronal_Plasticity Neuronal Plasticity Ca_release->Neuronal_Plasticity IonChannel->Neuronal_Plasticity NMDAR->Neuronal_Plasticity Cell_Survival Cell Survival Neuronal_Plasticity->Cell_Survival

Sigma-1 Receptor Signaling Pathway

Quantitative Data Summary for this compound Binding

While specific kinetic parameters such as the association rate (ka) and dissociation rate (kd) for this compound are not extensively documented in publicly available literature, the inhibitory constant (Ki) provides a measure of its high affinity for the Sigma-1 Receptor. The following table summarizes the known affinity of this compound and provides a template for the presentation of full kinetic data.

CompoundTargetKi (nM)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compoundSigma-1 Receptor2.7Data not availableData not availableData not available
This compoundSigma-2 Receptor27Data not availableData not availableData not available

Experimental Protocols

The following section details the experimental protocols for three key techniques used to measure the binding kinetics of small molecules like this compound to their protein targets.

Radioligand Binding Assay

Radioligand binding assays are a direct and sensitive method for determining the affinity (KD) and receptor density (Bmax) of a ligand for its receptor.[1]

Experimental Workflow:

Radioligand Binding Assay Workflow

Protocol for Saturation Binding Assay:

  • Membrane Preparation: Homogenize tissues or cells expressing S1R in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Incubation: In a 96-well plate, add the S1R-containing membrane preparation to wells containing increasing concentrations of radiolabeled this compound (e.g., [³H]-AD186). For non-specific binding determination, include a parallel set of wells with a high concentration of a non-labeled S1R ligand.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[7]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the radioligand concentration and fit the data using a non-linear regression model to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing data on association (ka) and dissociation (kd) rates.[6][9]

Experimental Workflow:

Surface Plasmon Resonance Workflow

Protocol for SPR Analysis:

  • S1R Immobilization: Purified S1R is immobilized onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The receptor should be solubilized in a detergent that maintains its native conformation.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer that is compatible with both the protein and the small molecule.

  • Binding Measurement:

    • Association: Inject the different concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time.

    • Dissociation: After the association phase, switch to injecting only the running buffer to monitor the dissociation of this compound from the immobilized S1R.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data is then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Bio-Layer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time.[10][11]

Experimental Workflow:

Bio-Layer Interferometry Workflow

Protocol for BLI Analysis:

  • Biosensor Preparation: Biotinylated S1R is loaded onto streptavidin-coated biosensors. The biosensors are then hydrated in the assay buffer.

  • Baseline Establishment: The loaded biosensors are dipped into wells containing the assay buffer to establish a stable baseline reading.

  • Association: The biosensors are then moved to wells containing a serial dilution of this compound, and the association is monitored in real-time as a change in the interference pattern.

  • Dissociation: Following the association step, the biosensors are moved back to wells containing only the assay buffer to monitor the dissociation of the this compound-S1R complex.

  • Data Analysis: The resulting data is processed, and the binding curves are fitted to a kinetic model (e.g., 1:1 binding) to calculate the ka, kd, and KD values.[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][13]

Experimental Workflow:

Isothermal Titration Calorimetry Workflow

Protocol for ITC Analysis:

  • Sample Preparation: Purified S1R is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. It is crucial that both the protein and the ligand are in an identical, well-matched buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of this compound are made into the S1R solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to S1R. The resulting binding isotherm is then fitted to a binding model to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[13]

References

How to dissolve and prepare AD186 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for AC-186

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-186 is a potent and selective non-steroidal estrogen receptor beta (ERβ) agonist. Due to its high selectivity for ERβ over ERα, it serves as a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of AC-186, ensuring accurate and reproducible results in a laboratory setting.

Compound Information

A summary of the key properties of AC-186 is presented in the table below for quick reference.

PropertyValue
Chemical Name 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol
CAS Number 1421854-16-1[1]
Molecular Formula C₁₈H₁₇F₃O
Molecular Weight 306.32 g/mol [1]
Purity ≥98% (as determined by HPLC)[1]
Appearance Solid
Storage Temperature Room Temperature (for solid compound)[1]

Dissolution and Preparation of Stock Solutions

Proper dissolution and storage of AC-186 are critical for maintaining its stability and ensuring accurate experimental concentrations.

Solubility Data

The solubility of AC-186 in dimethyl sulfoxide (DMSO) is provided in the following table.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 30.63[1]100[1]
Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of AC-186 in DMSO.

Materials:

  • AC-186 (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of AC-186 solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.063 mg of AC-186.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed AC-186. For a 10 mM solution, if you weighed 3.063 mg, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

AC-186 has been utilized in various in-vitro assays to investigate its biological activity. Below are example protocols for common experiments.

In-Vitro Cell-Based Assay

This protocol outlines a general procedure for treating cultured cells with AC-186 to assess its effects on cellular responses.

Materials:

  • Cultured cells of interest (e.g., BV-2 microglia, BEAS-2B epithelial cells)

  • Complete cell culture medium

  • AC-186 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Working Solutions: Prepare serial dilutions of the AC-186 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5 µM). Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest AC-186 treatment group.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared working solutions of AC-186 or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various techniques, such as:

    • Western Blotting: To assess changes in protein expression levels (e.g., ERβ, p-p65).

    • ELISA: To measure the secretion of cytokines or other signaling molecules.

    • Reporter Gene Assays: To determine the activation of specific signaling pathways.

    • Cell Viability Assays: To evaluate the cytotoxic effects of the compound.

Experimental Workflow for Investigating Anti-Inflammatory Effects

The following diagram illustrates a typical workflow for studying the anti-inflammatory properties of AC-186 in a cell-based model.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed cells in multi-well plates overnight_incubation Incubate overnight cell_culture->overnight_incubation treat_cells Treat cells with AC-186 or vehicle overnight_incubation->treat_cells prepare_solutions Prepare AC-186 working solutions and vehicle control prepare_solutions->treat_cells lps_stimulation Stimulate with inflammatory agent (e.g., LPS) treat_cells->lps_stimulation collect_supernatant Collect cell supernatant lps_stimulation->collect_supernatant lyse_cells Lyse cells for protein/RNA lps_stimulation->lyse_cells elisa ELISA for cytokines collect_supernatant->elisa western_blot Western Blot for signaling proteins lyse_cells->western_blot

Workflow for studying AC-186's anti-inflammatory effects.

Signaling Pathway

AC-186 exerts its effects primarily through the activation of Estrogen Receptor Beta (ERβ), which can modulate downstream signaling pathways, such as the NF-κB pathway, to produce anti-inflammatory effects.

AC-186-Mediated Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the proposed mechanism of action for AC-186 in inhibiting the pro-inflammatory NF-κB signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates AC186 AC-186 ERb ERβ AC186->ERb activates ERb->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces

AC-186 inhibits NF-κB signaling via ERβ activation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling AC-186.

  • Handle the compound in a well-ventilated area.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.

Disclaimer: This information is intended for research use only and is not for human or veterinary use. The protocols provided are for guidance and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Investigating the Effects of AD186 on Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the effects of a novel compound, designated AD186, on intracellular calcium signaling pathways. The protocols detailed herein are designed to be adaptable for researchers in academic and industrial settings.

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. Dysregulation of calcium homeostasis is implicated in numerous pathologies, making the modulation of calcium signaling a key area of interest for drug discovery. This document outlines a series of experiments to determine if and how this compound, a hypothetical compound, impacts intracellular calcium levels and downstream cellular events. The experimental design is structured to first identify a primary effect on calcium mobilization, followed by investigations into the upstream signaling mechanism and downstream functional consequences.

Experimental Overview

The overall experimental workflow is designed to systematically investigate the impact of this compound on calcium signaling. The process begins with an initial screen to detect changes in intracellular calcium concentration, followed by assays to elucidate the mechanism of action and concludes with the assessment of downstream functional outcomes.

Experimental_Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Downstream Functional Assays A Intracellular Calcium Mobilization Assay (Fluo-4 AM) B GPCR Activation Assay A->B If Calcium Increase C Calcium Source Determination (Extracellular vs. Intracellular) A->C If Calcium Increase D NFAT Reporter Assay B->D If GPCR Mediated C->D E Cytokine Release Assay D->E

Caption: Experimental workflow for characterizing this compound effects.

Key Experiments and Protocols

Intracellular Calcium Mobilization Assay

This initial experiment aims to determine if this compound induces a change in intracellular calcium concentration. The fluorescent indicator Fluo-4 AM is a widely used dye for this purpose.[1][2][3]

Protocol: Fluo-4 AM Calcium Imaging [1][2][4][5]

  • Cell Culture: Plate cells (e.g., HEK293T, Jurkat) in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[3]

    • The loading solution may also contain Pluronic F-127 (0.02%) to aid in dye solubilization and probenecid (1-2.5 mM) to inhibit dye extrusion.[1][2]

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate at 37°C for 30-60 minutes.[2][3]

  • Cell Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).[3]

    • Add varying concentrations of this compound to the wells.

    • Continuously record the fluorescence intensity for several minutes to capture the calcium response kinetics.

    • As a positive control, use a known calcium ionophore like ionomycin.[4]

Data Presentation:

Concentration of this compound (µM)Peak Fluorescence Intensity (Arbitrary Units)Time to Peak (seconds)
0 (Vehicle Control)
0.1
1
10
100
Positive Control (Ionomycin)
Elucidating the Signaling Pathway

Assuming this compound induces an increase in intracellular calcium, the next step is to investigate the underlying mechanism. A common pathway for calcium mobilization is through the activation of G-protein coupled receptors (GPCRs), specifically those coupled to Gq proteins.[6][7][8]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Gq Gq GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto release Ca_ER Ca²⁺ Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFAT_dephos NFAT (dephosphorylated) NFAT_nucleus NFAT (nucleus) NFAT_dephos->NFAT_nucleus translocation NFAT_phos NFAT-P NFAT_phos->NFAT_dephos Calcineurin->NFAT_phos dephosphorylates Gene Gene Transcription (e.g., Cytokines) NFAT_nucleus->Gene

Caption: Hypothesized GPCR-mediated calcium signaling pathway for this compound.

Protocol: NFAT Luciferase Reporter Assay [9][10][11][12]

Activation of the Gq pathway leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[9][13] A reporter gene assay using a luciferase gene under the control of an NFAT-responsive element can quantify this activation.[9][10][11]

  • Cell Transfection: Co-transfect HEK293T cells with a plasmid containing the NFAT-luciferase reporter construct and a plasmid expressing the hypothesized GPCR target. Alternatively, use a stable cell line expressing the reporter.[12]

  • Cell Plating: Seed the transfected cells into a 96-well white, opaque plate.

  • Compound Treatment: Add varying concentrations of this compound to the cells and incubate for 5-6 hours at 37°C.[10]

  • Lysis and Luciferase Assay:

    • Lyse the cells and add a luciferase substrate solution (e.g., ONE-Step™ Luciferase Assay reagent).[10]

    • Measure the luminescence using a luminometer.

Data Presentation:

Concentration of this compound (µM)Luciferase Activity (Relative Light Units)
0 (Vehicle Control)
0.1
1
10
100
Positive Control (e.g., PMA/Ionomycin)
Downstream Functional Assays

An increase in intracellular calcium and subsequent NFAT activation can lead to the production and release of cytokines in immune cells.[14][15][16]

Protocol: Cytokine Release Assay (ELISA) [14][15][17]

  • Cell Culture and Treatment: Culture immune cells (e.g., Jurkat T-cells, PBMCs) and treat with varying concentrations of this compound for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.[17]

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the cytokine of interest (e.g., IL-2, TNF-α).

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for colorimetric detection.[15]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by comparing the absorbance values to a standard curve.

Data Presentation:

Concentration of this compound (µM)Cytokine Concentration (pg/mL)
0 (Vehicle Control)
0.1
1
10
100
Positive Control (e.g., PHA)

Conclusion

The experimental design outlined in these application notes provides a robust and systematic approach to characterizing the effects of the novel compound this compound on calcium signaling. By following these protocols, researchers can determine if this compound modulates intracellular calcium, elucidate the potential upstream signaling pathway, and assess its impact on downstream cellular functions. The provided templates for data presentation will facilitate the clear and concise reporting of findings. The adaptability of these protocols allows for their application to a wide range of cell types and research questions in the field of drug discovery and development.

References

Application Notes and Protocols: Investigating the Combined Effects of the Sigma-1 Receptor Agonist AD186 and S1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed guide for investigating the pharmacological interactions between the Sigma-1 Receptor (S1R) agonist, AD186, and S1R antagonists. It is important to note that this compound is a potent and selective S1R agonist. The premise of combining an S1R agonist with an S1R antagonist is not a conventional therapeutic strategy but represents a valid experimental approach to elucidate the receptor's complex pharmacology, including competitive and non-competitive interactions, allosteric modulation, and the functional consequences of co-administration.

These protocols are designed to be adaptable for various S1R antagonists. For the purpose of specific examples, we will refer to BD-1063, a well-characterized and selective S1R antagonist.

Compound Information and Data Presentation

The following table summarizes the binding affinities of this compound and the exemplary S1R antagonist BD-1063. This data is crucial for designing the experiments outlined in the subsequent sections, particularly for determining appropriate compound concentrations.

CompoundClassificationReceptor TargetBinding Affinity (Ki)SpeciesReference
This compoundS1R AgonistSigma-1 Receptor2.7 nMNot Specified[1]
Sigma-2 Receptor27 nMNot Specified[1]
BD-1063S1R AntagonistSigma-1 Receptor4.43 nMNot Specified[2][3]
Sigma-2 Receptor>217 nM (>49-fold selectivity for S1R)Not Specified[4]

Signaling Pathways and Rationale for Combination Studies

The Sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its activation or inhibition can modulate a wide array of cellular processes. S1R agonists and antagonists exert distinct, often opposing, effects on the receptor's conformation and function.

  • S1R Agonists (e.g., this compound): Promote the dissociation of S1R from its binding partner, BiP (Binding immunoglobulin Protein), and favor the monomeric state of the receptor. This "active" state allows S1R to translocate and interact with various client proteins, including ion channels (e.g., NMDA receptors) and other signaling molecules, thereby modulating cellular functions like calcium signaling, neurite outgrowth, and cell survival.[5][6]

  • S1R Antagonists (e.g., BD-1063): Tend to stabilize the oligomeric state of S1R, preventing its dissociation from BiP and subsequent chaperone activity.[5] This can block the effects of S1R agonists and has been shown to have therapeutic potential in conditions like neuropathic pain.

The co-administration of an agonist like this compound with an antagonist provides a framework to investigate:

  • Competitive Binding: To determine if the antagonist can displace the agonist from the S1R binding site.

  • Functional Antagonism: To assess the extent to which the antagonist can block the downstream cellular effects initiated by the agonist.

  • Allosteric Modulation: To explore if one ligand can modulate the binding or efficacy of the other at a distinct site.

Below are diagrams illustrating the proposed signaling pathway of S1R and a general workflow for investigating agonist-antagonist interactions.

S1R_Signaling_Pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_stimuli Ligand Interaction cluster_downstream Cellular Effects S1R_Oligomer S1R Oligomer (with BiP) S1R_Monomer S1R Monomer (Active Chaperone) S1R_Oligomer->S1R_Monomer Dissociation BiP BiP S1R_Oligomer->BiP Bound ER_Stress Attenuation of ER Stress S1R_Monomer->ER_Stress Client_Proteins Interaction with Client Proteins (e.g., NMDAR) S1R_Monomer->Client_Proteins Chaperones This compound This compound (Agonist) This compound->S1R_Oligomer Promotes Dissociation S1R_Antagonist S1R Antagonist (e.g., BD-1063) S1R_Antagonist->S1R_Oligomer Stabilizes Ca_Signaling Modulation of Ca2+ Signaling Neurite_Outgrowth Promotion of Neurite Outgrowth Client_Proteins->Ca_Signaling Client_Proteins->Neurite_Outgrowth

Figure 1: Proposed S1R Signaling Pathway Modulation by Agonist and Antagonist.

Experimental_Workflow start Hypothesis: S1R antagonist modulates this compound activity in_vitro In Vitro Assays start->in_vitro binding Competitive Radioligand Binding Assay in_vitro->binding calcium Calcium Imaging in_vitro->calcium neurite Neurite Outgrowth Assay in_vitro->neurite er_stress ER Stress Marker Analysis in_vitro->er_stress in_vivo In Vivo Models (e.g., Neuropathic Pain) binding->in_vivo calcium->in_vivo neurite->in_vivo er_stress->in_vivo behavioral Behavioral Testing in_vivo->behavioral data_analysis Data Analysis and Interpretation behavioral->data_analysis

Figure 2: General Experimental Workflow for Investigating S1R Ligand Interactions.

Experimental Protocols

The following protocols are adapted from standard methodologies for studying receptor pharmacology. Researchers should optimize concentrations and incubation times based on their specific cell lines or animal models.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines if this compound and an S1R antagonist compete for the same binding site on the S1R.

  • Objective: To determine the binding affinity (Ki) of this compound and the S1R antagonist, and to assess competitive interaction.

  • Materials:

    • Cell membranes expressing S1R (e.g., from guinea pig liver or a stable cell line).

    • Radioligand: --INVALID-LINK---pentazocine (a commonly used S1R radioligand).

    • Non-labeled ligands: this compound, S1R antagonist (e.g., BD-1063), and a non-specific binding control (e.g., Haloperidol at a high concentration).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Filtration manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes according to standard protocols.

    • For saturation binding (to determine Kd of the radioligand), incubate a fixed amount of membrane protein with increasing concentrations of --INVALID-LINK---pentazocine.

    • For competition binding, incubate a fixed amount of membrane protein with a fixed concentration of --INVALID-LINK---pentazocine (typically at its Kd) and a range of concentrations of the unlabeled competitor ligand (this compound or the S1R antagonist).

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled ligand) from total binding.

    • Analyze saturation binding data using non-linear regression to determine Bmax and Kd.

    • Analyze competition binding data using a one-site fit model to determine the IC50 of the competitor.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Imaging Assay

This assay assesses the functional consequence of S1R modulation by measuring changes in intracellular calcium levels.

  • Objective: To determine if this compound induces a calcium response and if this response can be blocked by an S1R antagonist.

  • Materials:

    • A suitable cell line endogenously or exogenously expressing S1R (e.g., SH-SY5Y, PC12, or HEK293-S1R).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • This compound and S1R antagonist (e.g., BD-1063).

    • A stimulant to induce calcium release (e.g., bradykinin or thapsigargin, as S1R modulates ER calcium release).

    • Fluorescence microscope or plate reader equipped for calcium imaging.

  • Procedure:

    • Plate cells in a suitable format (e.g., glass-bottom dishes or 96-well plates).

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Acquire a baseline fluorescence reading.

    • To test for antagonism, pre-incubate a subset of cells with the S1R antagonist for a defined period (e.g., 15-30 minutes).

    • Add this compound and monitor the fluorescence change over time.

    • In a separate experiment, after ligand incubation, add a stimulant (e.g., bradykinin) to induce ER calcium release and measure the potentiation or inhibition of this response by the S1R ligands.

  • Data Analysis:

    • Quantify the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).

    • Compare the peak calcium response in cells treated with this compound alone versus those pre-treated with the antagonist.

    • Determine the dose-response relationship for the antagonist's ability to inhibit the agonist-induced effect.

Protocol 3: Neurite Outgrowth Assay

This assay evaluates the effect of S1R modulation on neuronal differentiation and plasticity.

  • Objective: To determine if this compound promotes neurite outgrowth and if this effect is blocked by an S1R antagonist.

  • Materials:

    • Neuronal cell line (e.g., PC12 or N1E-115).

    • Nerve Growth Factor (NGF) to induce differentiation.

    • This compound and S1R antagonist (e.g., BD-1063).

    • Cell culture reagents and plates.

    • Microscope with imaging software for morphometric analysis.

  • Procedure:

    • Plate cells at a low density.

    • Treat cells with a sub-optimal concentration of NGF to induce a basal level of neurite outgrowth.

    • Add this compound, the S1R antagonist, or a combination of both to the culture medium.

    • Incubate for 24-72 hours.

    • Capture images of the cells.

  • Data Analysis:

    • Measure the length of the longest neurite for a significant number of cells in each treatment group.

    • Alternatively, quantify the percentage of cells bearing neurites longer than a defined threshold (e.g., twice the cell body diameter).

    • Statistically compare the results between treatment groups.

Protocol 4: Western Blot for ER Stress Markers

This protocol assesses the impact of S1R modulation on the unfolded protein response (UPR).

  • Objective: To investigate whether this compound can mitigate ER stress and if this effect is reversed by an S1R antagonist.

  • Materials:

    • Cell line of interest.

    • ER stress inducer (e.g., tunicamycin or thapsigargin).

    • This compound and S1R antagonist (e.g., BD-1063).

    • Reagents for protein extraction, SDS-PAGE, and Western blotting.

    • Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-PERK, p-IRE1α).

    • Secondary antibodies and detection reagents.

  • Procedure:

    • Culture cells and treat with the ER stress inducer in the presence or absence of this compound, the S1R antagonist, or their combination.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the target ER stress proteins.

    • Incubate with the appropriate secondary antibody.

    • Detect the signal using a suitable method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities for each protein.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

    • Compare the expression levels across the different treatment groups.

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of the combined effects of the S1R agonist this compound and S1R antagonists. While their concurrent use is not an established therapeutic strategy, these experimental designs will enable researchers to dissect the complex pharmacology of the Sigma-1 receptor, potentially uncovering novel mechanisms of action and informing the development of future S1R-targeted therapeutics. All protocols should be optimized for the specific experimental system being used, and appropriate controls must be included to ensure the validity of the results.

References

Application Notes and Protocols for Lentiviral-Mediated Sigma-1 Receptor (S1R) Knockdown and Subsequent Pharmacological Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sigma-1 Receptor (S1R) is a transmembrane chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses, calcium homeostasis, and neuronal function.[1] Its involvement in various pathological conditions, including neurodegenerative diseases and cancer, has made it an attractive target for therapeutic intervention. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for inducing stable, long-term gene silencing in a variety of cell types, including both dividing and non-dividing cells. This allows for the creation of cell populations with a sustained reduction in the expression of a target protein, such as S1R.

These application notes provide a comprehensive guide for researchers utilizing lentiviral-mediated shRNA to knock down S1R expression, followed by treatment with a pharmacological agent. The protocols and data presented herein are compiled from established methodologies and published research findings. While the compound "AD186" specified in the topic is not identifiable in the scientific literature and may be a proprietary or misidentified compound, the protocols provided are applicable to any small molecule treatment following S1R knockdown. Researchers should substitute "this compound" with their specific compound of interest.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of S1R knockdown on key cellular processes. These data can serve as a benchmark for expected outcomes in similar experimental setups.

Table 1: Effects of S1R Knockdown on Cell Viability

Cell LineMethod of KnockdownReduction in Cell Viability (%)Reference
MIN6 (mouse insulinoma)shRNA~20%[2]
MCF7 (human breast cancer)esiRNA~15%[3]
PC-3 (human prostate cancer)esiRNA~10%[3]
A549 (human lung cancer)esiRNA~5%[3]
HCT116 (human colon cancer)esiRNA~8%[3]

Table 2: Effects of S1R Knockdown on Apoptosis

Cell LineMethod of KnockdownIncrease in Apoptosis (%)Apoptosis AssayReference
MIN6 (mouse insulinoma)shRNA~15%Flow Cytometry (Annexin V/PI)[2]
Breast Cancer CellsSIGMAR1 silencingSignificant increaseWestern Blot (Caspase-3)[4]
HeLa (human cervical cancer)siRNAVariable (gene-dependent)Caspase-3 Activation[5]

Experimental Protocols

I. Lentiviral Production for S1R Knockdown

This protocol describes the generation of lentiviral particles carrying an shRNA targeting the S1R gene (SIGMAR1).

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid with S1R-targeting shRNA (pLKO.1-shS1R) and a non-targeting control (pLKO.1-shScramble)

  • Transfection reagent (e.g., Lipofectamine 2000, FuGENE)

  • High-glucose Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge (optional, for virus concentration)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • In a sterile tube, prepare the plasmid DNA mixture: 10 µg of pLKO.1-shS1R (or pLKO.1-shScramble), 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.

    • In a separate tube, add the transfection reagent to 1 mL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. After 18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete growth medium.[6]

  • Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any cellular debris.

    • The viral supernatant can be used directly or stored at -80°C in aliquots. A second harvest can be performed at 72 hours post-transfection.

  • (Optional) Virus Concentration: For higher viral titers, the supernatant can be concentrated by ultracentrifugation or by using commercially available concentration reagents.

II. Lentiviral Transduction of Target Cells for S1R Knockdown

This protocol outlines the procedure for infecting target cells with the produced lentivirus to establish stable S1R knockdown.

Materials:

  • Target cells

  • Lentiviral supernatant (shS1R and shScramble)

  • Polybrene (8 mg/mL stock)

  • Complete growth medium

  • Puromycin (for selection)

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency at the time of infection.

  • Transduction:

    • On the day of transduction, remove the medium from the cells.

    • Prepare the transduction medium: add the desired amount of lentiviral supernatant and Polybrene to the complete growth medium (final concentration of Polybrene: 8 µg/mL).[7] The optimal amount of virus (Multiplicity of Infection, MOI) should be determined empirically for each cell line.

    • Add the transduction medium to the cells.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium.

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve.

  • Expansion: Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days, until stable, resistant colonies are formed. Expand the puromycin-resistant cells for subsequent experiments.

III. This compound (or other pharmacological agent) Treatment

This protocol describes the treatment of S1R knockdown and control cells with a pharmacological agent.

Materials:

  • Stable S1R knockdown and control cell lines

  • This compound (or other compound of interest)

  • Vehicle control (e.g., DMSO)

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed the stable S1R knockdown and control cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a desired density.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in complete growth medium. Prepare a vehicle control with the same final concentration of the solvent.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for analysis of cell viability, apoptosis, or other relevant endpoints.

IV. Analysis of S1R Knockdown and Treatment Effects

A. Western Blot for S1R Protein Expression

Purpose: To confirm the knockdown of S1R protein expression.

Method:

  • Lyse the stable S1R knockdown and control cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against S1R overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

B. Cell Viability Assay (e.g., MTT or PrestoBlue)

Purpose: To assess the effect of S1R knockdown and this compound treatment on cell proliferation and viability.

Method:

  • Seed cells in a 96-well plate and treat as described in Protocol III.

  • At the end of the treatment period, add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability relative to the vehicle-treated control cells.[3]

C. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

Purpose: To quantify the induction of apoptosis following S1R knockdown and this compound treatment.

Method:

  • Seed cells in a 6-well plate and treat as described in Protocol III.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lentiviral_Transduction_Workflow cluster_production Lentivirus Production cluster_transduction Target Cell Transduction cluster_treatment Pharmacological Treatment & Analysis HEK293T HEK293T Cells Transfection Transfection HEK293T->Transfection Plasmids shRNA Plasmid + Packaging Plasmids Plasmids->Transfection Co-transfection Harvest Harvest & Filter Supernatant Transfection->Harvest 48-72h Lentivirus Lentiviral Particles Harvest->Lentivirus TargetCells Target Cells Infection Transduction with Polybrene TargetCells->Infection Lentivirus->Infection Selection Puromycin Selection Infection->Selection 48h StableLine Stable Knockdown Cell Line Selection->StableLine Treatment Treat with this compound (or other compound) StableLine->Treatment Analysis Downstream Analysis (Viability, Apoptosis, etc.) Treatment->Analysis

Caption: Experimental workflow for lentiviral-mediated S1R knockdown and subsequent drug treatment.

S1R_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Cellular Effects S1R S1R BiP BiP/GRP78 S1R->BiP Binding/ Dissociation IRE1 IRE1α S1R->IRE1 Modulates PERK PERK S1R->PERK Modulates IP3R IP3R S1R->IP3R Stabilizes ER_Stress ER Stress Response BiP->ER_Stress IRE1->ER_Stress PERK->ER_Stress Ca_ER ER Ca2+ Store IP3R->Ca_ER Regulates Release Ca_Homeostasis Ca2+ Homeostasis Ca_ER->Ca_Homeostasis ROS ROS Production ER_Stress->ROS Mito_Function Mitochondrial Function Ca_Homeostasis->Mito_Function Apoptosis Apoptosis ROS->Apoptosis Mito_Function->Apoptosis Cell_Viability Cell Viability Apoptosis->Cell_Viability Decreases shRNA Lentiviral shRNA (S1R Knockdown) shRNA->S1R Inhibits Expression This compound This compound Treatment (Hypothetical) This compound->S1R Modulates Activity?

Caption: Simplified signaling pathway of S1R and the impact of its knockdown.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inhibitor-X Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of small molecule inhibitors, referred to here as "Inhibitor-X," for cell-based assays. Due to the absence of specific information for a compound designated "AD186" in publicly available scientific literature, this guide offers generalized protocols and advice applicable to novel or uncharacterized small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Inhibitor-X in a cell-based assay?

A1: For a novel inhibitor with unknown potency, a wide concentration range should be tested initially. A common starting point is a serial dilution from 100 µM down to 1 nM. It is advisable to perform a literature search for compounds with similar structures or targets to inform a more targeted starting concentration range. In the absence of any prior information, a broad dose-response curve is essential to determine the optimal concentration range.[1]

Q2: How can I determine if Inhibitor-X is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various cell viability assays, such as the MTT, WST-1, or CellTiter-Glo® assays.[2][3] These assays measure metabolic activity or ATP content, which correlates with the number of viable cells. It is crucial to run a dose-response experiment to determine the concentration at which Inhibitor-X significantly reduces cell viability.[4] This will help distinguish between targeted inhibitory effects and non-specific toxicity.

Q3: What are common causes of inconsistent results between experiments?

A3: Inconsistent results can stem from several factors, including:

  • Compound Stability: The inhibitor may be unstable in cell culture media at 37°C.[5]

  • Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).[1]

  • Cell Passage Number: Using cells at a high passage number can lead to altered phenotypes and responses.

  • Inconsistent Seeding Density: Variations in the initial number of cells plated can affect the final readout.

  • Assay Timing: The duration of inhibitor exposure can significantly impact the observed effect.

Q4: How do I prepare and store stock solutions of Inhibitor-X?

A4: Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] Before each experiment, a fresh working dilution should be prepared in the appropriate cell culture medium.

Troubleshooting Guides

Problem 1: High background signal or no observable effect of Inhibitor-X.
Possible Cause Suggested Solution
Inhibitor concentration is too low. Test a higher concentration range.
Inhibitor is not cell-permeable. Consult literature for similar compounds or perform a cell uptake assay.
Inhibitor is unstable in media. Perform a stability assay by incubating the inhibitor in media over time and measuring its concentration.[5]
Incorrect assay endpoint. Ensure the chosen assay readout is appropriate for the expected biological effect and that the timing of the measurement is optimal.
Cell line is not sensitive to the inhibitor. Verify target expression in your cell line or test a different, potentially more sensitive, cell line.
Problem 2: High levels of cell death observed at all tested concentrations.
Possible Cause Suggested Solution
Inhibitor concentration is too high. Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).[1]
Solvent toxicity. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1-0.5% for DMSO). Run a solvent-only control.[1]
Off-target effects. The inhibitor may be hitting unintended cellular targets. Consider testing in a different cell line or using a different assay to confirm the mechanism of action.[5]
Prolonged exposure. Reduce the incubation time with the inhibitor to determine the minimum time required to observe the desired effect without causing excessive cell death.[1]

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for Inhibitor-X.

Table 1: IC50 Values of Inhibitor-X in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Cell Line AProliferation72Data
Cell Line BTarget Phosphorylation24Data
Cell Line CCytotoxicity (MTT)48Data

Table 2: Cytotoxicity Profile of Inhibitor-X

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
Cell Line AMTT72Data
Non-target Cell Line DMTT72Data

Experimental Protocols

Protocol 1: Determining the IC50 of Inhibitor-X using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[3]

  • Compound Preparation: Prepare a 2X serial dilution of Inhibitor-X in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of Inhibitor-X or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing the Stability of Inhibitor-X in Cell Culture Medium
  • Preparation: Prepare a working solution of Inhibitor-X (e.g., 10 µM) in cell culture medium with and without 10% FBS.[5]

  • Incubation: Aliquot the solutions into tightly sealed tubes and incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot from each condition and store it at -80°C until analysis.[5]

  • Analysis: Analyze the concentration of the remaining Inhibitor-X in each sample using a suitable analytical method, such as HPLC-MS.

  • Calculation: Determine the percentage of Inhibitor-X remaining at each time point relative to the 0-hour time point.

Visualizations

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Inhibitor-X add_compound Add Compound to Cells seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: A workflow for determining the IC50 value of Inhibitor-X.

Signaling_Pathway Hypothetical Signaling Pathway for Inhibitor-X receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b inhibitor_x Inhibitor-X inhibitor_x->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response

Caption: A hypothetical signaling pathway inhibited by Inhibitor-X.

References

Technical Support Center: Troubleshooting Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for researchers encountering solubility issues with poorly soluble compounds during their experiments. The following questions and answers address common challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: My compound, "Compound X," is precipitating out of solution. What are the initial troubleshooting steps?

A1: When precipitation occurs, consider the following immediate actions:

  • Gentle Warming: Warming the solution to 37°C can sometimes help redissolve the precipitate.[1] However, be mindful of the compound's stability at higher temperatures.

  • Sonication: Use a sonicator to break up precipitate particles, which can aid in dissolution.[1]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer might improve its solubility.[1] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Q2: I'm dissolving my compound in DMSO first, but it crashes out when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a common issue when working with compounds that have low aqueous solubility. Here are some critical steps to minimize precipitation:

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around.[1]

  • Rapid Mixing: Immediately and vigorously vortex or pipette the solution after adding the DMSO stock to ensure rapid and uniform dispersion.[1]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%, and ensure it is consistent across all experimental conditions.[1]

  • Intermediate Dilutions: Consider preparing intermediate dilutions of your stock in pure DMSO before the final dilution into the aqueous buffer.[1]

Q3: What are some alternative solvents or formulation strategies I can try if my compound remains insoluble?

A3: If standard solvents like DMSO are not effective, several other strategies can be employed to enhance solubility:

  • Co-solvents: Using a mixture of solvents can reduce the interfacial tension between the aqueous solution and a hydrophobic compound.[2]

  • Formulation Excipients: Surfactants, cyclodextrins, or polymers like PEG 400 can be used to create formulations that improve solubility.[1][3]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate, although it won't increase the equilibrium solubility.[2]

Solubility Data for Common Solvents

The choice of solvent is critical for successfully dissolving a poorly soluble compound for in vitro and in vivo experiments. The table below summarizes the properties of common solvents used in research.

SolventTypePrimary UseKey Considerations
DMSO (Dimethyl sulfoxide) OrganicStock solutionsHigh dissolving power for many organic compounds; can be toxic to cells at higher concentrations.[1]
DMF (Dimethylformamide) OrganicStock solutionsSoluble with a wide range of organic compounds; use with caution due to potential toxicity.[4]
Ethanol OrganicStock and working solutionsGood solvent for many organic molecules; evaporation can be an issue.
PBS (Phosphate-Buffered Saline) Aqueous BufferWorking solutionsPhysiologically relevant for in vitro assays, but many small molecule inhibitors have very low solubility in PBS.[1]
PEG 400 (Polyethylene glycol 400) PolymerFormulationsCan be used to improve the solubility of hydrophobic compounds for in vivo studies.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance.[1]

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.[1]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[1]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare any necessary intermediate dilutions in pure DMSO.[1]

  • Prepare Final Aqueous Solution: Add a small volume of the DMSO stock or intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).[1] It is critical to add the DMSO stock to the aqueous buffer.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]

Visual Guides

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Solvent & Dilution Strategy cluster_3 Advanced Formulation cluster_4 Outcome start Compound Precipitation in Aqueous Buffer warm Gentle Warming (37°C) start->warm sonicate Sonication start->sonicate ph Adjust pH start->ph order Add DMSO Stock to Buffer warm->order sonicate->order ph->order mix Vigorous & Immediate Mixing order->mix dmso_conc Keep Final DMSO ≤ 0.1% mix->dmso_conc cosolvent Use Co-solvents dmso_conc->cosolvent If still issues excipients Add Excipients (e.g., PEG 400, Surfactants) dmso_conc->excipients If still issues end Compound Solubilized dmso_conc->end cosolvent->end excipients->end

Caption: Troubleshooting workflow for compound solubility issues.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Inhibitory Compound cluster_3 Cellular Response ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Gene Expression transcription_factor->response compound_x Compound X (Poorly Soluble) compound_x->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by "Compound X".

References

Preventing off-target effects of AD186 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AD186

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and identify off-target effects when using this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Kinase X (KX). It is designed to block the downstream signaling cascade initiated by KX, which is often implicated in cell proliferation and survival pathways.

Q2: What are the known off-target effects of this compound?

While highly selective for KX, at concentrations exceeding the optimal range, this compound has been observed to inhibit Kinase Y (KY) and Kinase Z (KZ). Inhibition of these off-target kinases can lead to unintended cellular effects and confound experimental results.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

For most cell lines, a concentration range of 10-100 nM is recommended to achieve maximal inhibition of KX with minimal off-target effects. However, the optimal concentration should be empirically determined for each specific cell line and experimental condition through a dose-response curve.

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of KX and not an off-target effect?

To confirm on-target activity, it is recommended to perform a rescue experiment by introducing a mutated, this compound-resistant version of KX into your cells. If the phenotype is reversed, it is likely an on-target effect. Additionally, using a structurally unrelated KX inhibitor should phenocopy the results observed with this compound.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: The concentration of this compound used may be too high, leading to off-target effects.

  • Solution: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit KX. Use the quantitative data provided below as a guide.

Issue 2: Observed phenotype does not match the known function of Kinase X.

  • Possible Cause: The phenotype could be a result of inhibiting off-target kinases KY or KZ.

  • Solution:

    • Lower the concentration of this compound to a range where it is highly selective for KX.

    • Use siRNA or shRNA to specifically knock down KX and see if this reproduces the phenotype observed with this compound.

    • Perform a Western blot analysis to check the phosphorylation status of known downstream targets of KX, KY, and KZ to determine which pathway is being affected.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary target (KX) and known off-target kinases (KY and KZ).

Kinase TargetIC50 (nM)Description
Kinase X (KX) 5On-Target
Kinase Y (KY)250Off-Target
Kinase Z (KZ)800Off-Target

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines how to determine the optimal concentration of this compound for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM). Add the different concentrations of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blotting to Confirm On-Target Pathway Inhibition

This protocol is used to verify that this compound is inhibiting the intended KX signaling pathway.

  • Cell Treatment: Treat cells with the determined optimal concentration of this compound and a higher, potentially off-target concentration. Include a DMSO control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known downstream target of KX. Also, probe a separate blot with an antibody for the total protein of that target as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: A decrease in the phosphorylated target protein in the this compound-treated samples compared to the control indicates on-target pathway inhibition.

Visualizations

cluster_this compound This compound Action cluster_pathways Signaling Pathways This compound This compound KX Kinase X (On-Target) This compound->KX Inhibits KY Kinase Y (Off-Target) This compound->KY Inhibits (High Conc.) KZ Kinase Z (Off-Target) This compound->KZ Inhibits (High Conc.) Downstream_KX Downstream KX Pathway KX->Downstream_KX Downstream_KY_KZ Downstream KY & KZ Pathways KY->Downstream_KY_KZ KZ->Downstream_KY_KZ Phenotype_On Desired Phenotype Downstream_KX->Phenotype_On Phenotype_Off Unintended Phenotype Downstream_KY_KZ->Phenotype_Off

Caption: On-target and off-target signaling pathways of this compound.

Start Start: Unexpected Phenotype Observed Check_Conc Is this compound concentration within optimal range? Start->Check_Conc Lower_Conc Perform Dose-Response and Lower Concentration Check_Conc->Lower_Conc No Check_On_Target Check On-Target Pathway (Western Blot for p-Target) Check_Conc->Check_On_Target Yes Lower_Conc->Check_On_Target Pathway_Inhibited Is KX pathway inhibited? Check_On_Target->Pathway_Inhibited Rescue_Experiment Perform Rescue Experiment (this compound-resistant KX) Pathway_Inhibited->Rescue_Experiment Yes Off_Target Conclusion: Phenotype is Off-Target Pathway_Inhibited->Off_Target No On_Target Conclusion: Phenotype is On-Target Rescue_Experiment->On_Target

Caption: Experimental workflow for troubleshooting off-target effects.

cluster_ontarget On-Target Evidence cluster_offtarget Off-Target Evidence Observed_Phenotype Observed Phenotype Dose_Dependent Occurs at low nM (KX IC50) Observed_Phenotype->Dose_Dependent If Rescue Rescued by This compound-resistant KX Observed_Phenotype->Rescue If Phenocopy Phenocopied by KX knockdown (siRNA) Observed_Phenotype->Phenocopy If High_Conc Occurs only at high µM (KY/KZ IC50) Observed_Phenotype->High_Conc If No_Rescue Not rescued by This compound-resistant KX Observed_Phenotype->No_Rescue If No_Phenocopy Not phenocopied by KX knockdown Observed_Phenotype->No_Phenocopy If

Caption: Logical relationships for identifying on-target vs. off-target effects.

Interpreting unexpected results with AD186

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD186. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions that may arise during experiments with this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound, providing potential explanations and recommended actions.

Issue Potential Cause Recommended Action
1. Lower than Expected Potency (Higher IC50) 1. Compound Degradation: this compound may be sensitive to storage conditions or freeze-thaw cycles. 2. Assay Interference: Components of the assay medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. 3. Cell Line Variability: The expression level of the A2B adenosine receptor (A2BAR) can vary between cell lines and even with passage number.1. Verify Storage: Ensure this compound is stored at -80°C in a desiccated environment. Use freshly prepared aliquots for each experiment. 2. Optimize Assay Conditions: Test the effect of serum concentration on this compound potency. Consider using a serum-free assay medium if possible. 3. Characterize Cell Line: Regularly verify A2BAR expression levels in your cell line using qPCR or Western blot.
2. High Inter-Assay Variability 1. Inconsistent Cell Density: Variations in the number of cells seeded can significantly impact the results. 2. Reagent Instability: Key reagents, such as the A2BAR agonist (e.g., NECA), may degrade over time. 3. Pipetting Inaccuracy: Small volumes of concentrated this compound stock solutions can be difficult to pipette accurately.1. Standardize Seeding: Implement a strict cell counting and seeding protocol. Allow cells to adhere and stabilize for a consistent period before treatment. 2. Fresh Reagents: Prepare fresh agonist solutions for each experiment from a new aliquot. 3. Serial Dilutions: Prepare a series of dilutions to ensure accurate and consistent final concentrations of this compound.
3. Unexpected Off-Target Effects (e.g., cytotoxicity at low concentrations) 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used. 2. Activation of Other Receptors: At higher concentrations, this compound may interact with other adenosine receptors (A1, A2A, A3) or unrelated signaling pathways.1. Solvent Control: Include a vehicle control group with the highest concentration of the solvent used in your experiments. 2. Selectivity Profiling: Test the activity of this compound against other adenosine receptor subtypes to determine its selectivity profile.
4. Inconsistent In Vivo Efficacy 1. Poor Bioavailability: this compound may have low oral absorption or rapid metabolism. 2. Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration.1. Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model. 2. Dose-Response Study: Perform a dose-ranging study to identify the optimal dose and schedule for in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective antagonist of the A2B adenosine receptor (A2BAR). In pathological conditions where extracellular adenosine levels are elevated (e.g., inflammation, hypoxia), A2BAR becomes activated, leading to various downstream signaling events, often mediated by cyclic AMP (cAMP). By blocking this interaction, this compound is expected to inhibit these downstream effects.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the expected outcomes of this compound treatment in a typical in vitro inflammation model?

A3: In a model such as LPS-stimulated macrophages, treatment with this compound is expected to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner. This is due to the blockade of A2BAR signaling, which is known to potentiate inflammatory responses in these cells.

Q4: Can this compound be used in combination with other drugs?

A4: Preliminary studies suggest that this compound may have synergistic effects when combined with other anti-inflammatory agents or chemotherapy drugs. However, combination studies should be carefully designed to assess potential drug-drug interactions and toxicity.

Experimental Protocols

Key Experiment: In Vitro cAMP Assay for A2BAR Antagonism

This protocol describes a method to determine the potency of this compound in blocking the A2BAR-mediated increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human A2BAR

  • Cell culture medium (DMEM with 10% FBS)

  • This compound

  • NECA (5'-(N-Ethylcarboxamido)adenosine) - a non-selective adenosine receptor agonist

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 384-well white assay plates

Procedure:

  • Cell Seeding: Seed HEK293-A2BAR cells into 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer. Also, prepare a solution of NECA at a concentration that elicits a sub-maximal response (EC80).

  • Treatment: Add this compound dilutions to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the EC80 concentration of NECA to all wells except the negative control and incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

AD186_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits G_protein G Protein (Gs) A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IL-6) CREB->Gene_Expression Promotes

Caption: this compound signaling pathway.

experimental_workflow start Start: Seed Cells prepare_compounds Prepare this compound Dilutions and NECA (Agonist) start->prepare_compounds add_antagonist Add this compound to Cells (30 min incubation) prepare_compounds->add_antagonist add_agonist Add NECA to Cells (30 min incubation) add_antagonist->add_agonist lyse_cells Lyse Cells add_agonist->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze_data Data Analysis (IC50) measure_cAMP->analyze_data end End: Determine Potency analyze_data->end

Caption: In Vitro cAMP assay workflow.

troubleshooting_logic unexpected_result Unexpected Result: Lower than Expected Potency cause1 Potential Cause 1: Compound Degradation unexpected_result->cause1 cause2 Potential Cause 2: Assay Interference unexpected_result->cause2 cause3 Potential Cause 3: Cell Line Variability unexpected_result->cause3 action1 Action: Verify Storage & Use Fresh Aliquots cause1->action1 action2 Action: Optimize Assay (e.g., serum levels) cause2->action2 action3 Action: Verify A2BAR Expression (qPCR) cause3->action3

Caption: Troubleshooting logic for low potency.

Technical Support Center: AD186 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

No information was found for a compound or product with the identifier "AD186."

A comprehensive search for "this compound" did not yield any specific data regarding its stability or recommended storage conditions. The search results provided general guidelines on stability testing for pharmaceuticals and chemicals, but no specific details for a substance designated as this compound.

To provide you with the detailed technical support center content you require, including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations, please provide the correct and full name of the compound or product of interest.

Once the correct substance is identified, the following information can be compiled into a comprehensive technical support guide:

Frequently Asked Questions (FAQs)

A set of frequently asked questions would be developed to address common user queries regarding the stability and storage of the specified compound. This would include questions such as:

  • What are the recommended long-term storage conditions?

  • What is the expected shelf-life under various conditions?

  • How does temperature, light, or pH affect stability?

  • What are the signs of degradation?

  • What are the appropriate reconstitution solvents and procedures?

Troubleshooting Guide

A troubleshooting guide would be created to help researchers identify and resolve common issues encountered during experiments. This would be presented in a clear, actionable format.

Table 1: Troubleshooting Common Stability-Related Issues

Observed Issue Potential Cause Recommended Solution
Example: Reduced biological activityImproper storage temperatureVerify storage conditions against recommended guidelines. Aliquot stock solutions to minimize freeze-thaw cycles.
Example: Precipitation in solutionPoor solubility in the chosen solventConsult solubility data and consider alternative solvents or adjustments to pH or temperature.
Example: Inconsistent experimental resultsDegradation of the compoundPrepare fresh solutions for each experiment. Protect from light if the compound is light-sensitive.

Experimental Protocols

Detailed methodologies for key stability-indicating experiments would be provided, based on available literature for the specified compound.

Protocol 1: Accelerated Stability Study

This protocol would outline the steps to assess the stability of the compound under stressed conditions to predict its long-term stability.

  • Sample Preparation: Detail the preparation of the compound in a specific formulation or solvent.

  • Storage Conditions: Specify the temperature and humidity conditions for the accelerated study (e.g., 40°C / 75% RH).

  • Time Points: Define the time points for sample analysis (e.g., 0, 1, 3, and 6 months).

  • Analytical Methods: Describe the analytical techniques to be used for quantifying the compound and its degradation products (e.g., HPLC, mass spectrometry).

  • Data Analysis: Explain how to analyze the data to determine the degradation rate and estimate the shelf-life.

Visualizations

Diagrams illustrating relevant pathways and workflows would be created using the DOT language.

Example Diagram: General Degradation Pathway

Active_Compound Active Compound Degradation_Product_A Degradation Product A Active_Compound->Degradation_Product_A Oxidation Degradation_Product_B Degradation Product B Active_Compound->Degradation_Product_B Hydrolysis Inactive_Products Inactive Products Degradation_Product_A->Inactive_Products Degradation_Product_B->Inactive_Products

Caption: A simplified diagram showing potential degradation pathways of an active compound.

Please provide the correct identifier for your compound of interest to enable the creation of a specific and accurate technical support resource.

Technical Support Center: Mitigating Compound-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information could be found for a compound designated "AD186" in publicly available scientific literature or chemical databases. Therefore, this technical support center provides a general framework and best practices for identifying and mitigating cytotoxicity induced by investigational compounds in cell culture. The troubleshooting guides and protocols provided below are intended to be adapted to the specific characteristics of the compound and cell lines being used.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when unexpected cytotoxicity is observed with a new compound?

When a new compound exhibits unexpected levels of cell death, a systematic approach is crucial. First, verify the compound's identity, purity, and concentration. Second, re-examine the experimental setup for potential errors in calculations, dilutions, or plating densities. Third, perform a dose-response and time-course experiment to characterize the cytotoxic effect. Finally, include appropriate vehicle controls to rule out toxicity from the solvent (e.g., DMSO).

Q2: How can I determine if the observed cytotoxicity is a true effect of the compound or an artifact?

Distinguishing a genuine cytotoxic effect from experimental artifacts is key. Ensure that the vehicle control (the solvent used to dissolve the compound) is not causing toxicity at the concentration used.[1] It's also important to check for signs of contamination in the cell culture, such as bacteria, fungi, or mycoplasma, which can independently cause cell death.[1] Additionally, "edge effects" in multi-well plates, where wells on the perimeter are more prone to evaporation, can concentrate the compound and lead to artificially high toxicity.[1] Using the inner wells for experiments and filling the outer wells with sterile media or PBS can mitigate this.[1]

Q3: What are common causes of inconsistent results between cytotoxicity experiments?

Inconsistent results often stem from variability in cell culture conditions, reagent preparation, or procedural differences.[2] Key factors to standardize include cell passage number, seeding density, growth phase at the time of treatment, and the specific lot of media, serum, and supplements used.[3] Always prepare fresh dilutions of the compound for each experiment and ensure consistent incubation times.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells for the same treatment condition show significantly different levels of cell viability. What could be the cause?

Answer: High variability within replicates can obscure the true effect of your compound. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into each well.
Inconsistent Compound Distribution After adding the compound to the culture medium, mix well before dispensing into the wells. Ensure the pipette tip is placed at the same depth and angle in each well.[2]
Edge Effects Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[1][2]
Pipetting Errors Use calibrated pipettes and practice consistent, slow pipetting to ensure accurate volume delivery and to avoid creating bubbles.[4]
Issue 2: Compound Precipitation in Culture Medium

Question: I noticed that my compound is precipitating out of the solution after being added to the cell culture medium. How can I address this?

Answer: Compound solubility is a critical factor in obtaining reliable cytotoxicity data. Precipitation can lead to inconsistent cell exposure and inaccurate results.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Determine the maximum soluble concentration of your compound in the final culture medium. You may need to prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to dose the cells, ensuring the final solvent concentration is non-toxic (typically <0.5% for DMSO).[1]
Interaction with Media Components Some compounds may bind to proteins in fetal bovine serum (FBS) or other media components, affecting their solubility and bioavailability. Consider testing the compound in a serum-free medium for a short duration or using a different type of basal medium.
pH-Dependent Solubility The pH of the cell culture medium (typically ~7.4) may affect the solubility of your compound. If the compound's pKa is known, you can assess if the medium's pH is contributing to precipitation.
Issue 3: Discrepancy Between Viability Assays

Question: I am getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release). Why might this be happening?

Answer: Different cytotoxicity assays measure distinct cellular events. Discrepancies can provide valuable insights into the compound's mechanism of action.

Assay Principle Potential Interpretation of Discrepancy
Metabolic Assays (e.g., MTT, MTS, WST-1) These assays measure metabolic activity. A decrease in signal may indicate cell death or a cytostatic effect (inhibition of proliferation without cell death).
Membrane Integrity Assays (e.g., LDH, Trypan Blue) These assays detect loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5] A compound could be cytostatic without causing membrane rupture, leading to a low LDH signal despite a low MTT signal.
Apoptosis Assays (e.g., Caspase Activity, Annexin V) These assays measure specific markers of programmed cell death.[5] A compound might induce apoptosis, which may not immediately lead to significant LDH release.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • Cells in a 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.[1]

  • Carefully remove the medium without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.

Materials:

  • Cells in a 96-well plate

  • Test compound

  • Commercially available LDH Cytotoxicity Assay Kit

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound or vehicle control. Include wells for a "maximum LDH release" control (treated with lysis buffer from the kit) and an "untreated" control.

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, untreated, and maximum release controls.

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Maintain healthy, log-phase cells) plate_cells 2. Plate Cells (Optimize seeding density) cell_culture->plate_cells compound_prep 3. Prepare Compound (Serial dilutions) treat_cells 4. Treat Cells (Add compound/vehicle) plate_cells->treat_cells compound_prep->treat_cells incubation 5. Incubate (e.g., 24, 48, 72 hours) treat_cells->incubation viability_assay 6. Perform Viability Assay (e.g., MTT, LDH) incubation->viability_assay read_plate 7. Read Plate (Spectrophotometer) viability_assay->read_plate data_analysis 8. Analyze Data (Calculate IC50, plot curves) read_plate->data_analysis

Caption: A typical experimental workflow for assessing compound cytotoxicity.

Signaling_Pathway Hypothetical Signaling Pathway Affected by a Cytotoxic Compound compound Generic Compound receptor Cell Surface Receptor compound->receptor inhibits kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 activates survival Cell Survival kinase1->survival promotes tf Transcription Factor kinase2->tf phosphorylates apoptosis Apoptosis tf->apoptosis promotes

Caption: A hypothetical signaling pathway illustrating how a compound might induce apoptosis.

References

Improving the signal-to-noise ratio in AD186 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their AD186 binding assays and improve the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays, providing potential causes and solutions in a question-and-answer format.

High Background Signal

Q1: My assay is showing a high background signal. What are the potential causes and how can I reduce it?

High background can be caused by several factors, primarily high non-specific binding of the labeled ligand to assay components other than the receptor.[1]

  • Potential Causes & Solutions:

CauseRecommended Solution
High Non-Specific Binding - Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as Bovine Serum Albumin (BSA) or non-ionic detergents like Tween-20 or Triton X-100.[2][3] The optimal concentration should be determined empirically.
- Pre-treat Filters/Plates: For filtration assays, pre-soak filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter itself.[1][3] For plate-based assays, consider using low-binding microplates.[2]
- Optimize Wash Steps: Increase the number and/or volume of wash steps with ice-cold wash buffer to more effectively remove unbound ligand.[1][3] Ensure the wash buffer composition is optimized; for cell-based assays, this may include ions like calcium and magnesium to maintain cell adhesion.[4]
Suboptimal Ligand Concentration - Reduce Ligand Concentration: Using a ligand concentration that is too high can lead to increased non-specific binding. A common starting point is a concentration at or below the dissociation constant (Kd) of the ligand.[1]
Contaminated Reagents - Prepare Fresh Buffers: Use high-purity water and reagents to prepare fresh buffers. Filter-sterilizing buffers can also help remove particulate matter.[2]
Issues with Cell/Membrane Preparation - Reduce Protein Amount: Titrate the amount of cell membrane protein used in the assay. A typical range is 100-500 µg of membrane protein.[1]
- Ensure Thorough Homogenization and Washing: Properly wash cell membranes to remove any endogenous ligands or other substances that might interfere with the assay.[1]

Low Specific Binding Signal

Q2: I am observing a very low or no specific binding signal. What could be the problem?

A low signal can indicate issues with the receptor, the ligand, or the assay conditions.[5]

  • Potential Causes & Solutions:

CauseRecommended Solution
Low Receptor Density or Inactive Receptors - Confirm Receptor Expression: Ensure the cell line or tissue preparation expresses a sufficient level of the target receptor.[3]
- Verify Protein Integrity: Check for protein degradation during preparation and storage. Use protease inhibitors during membrane preparation.[1]
Inactive or Degraded Ligand - Check Ligand Quality: Ensure the labeled and unlabeled ligands have not degraded. Store them according to the manufacturer's instructions. For radioligands, check the specific activity and radiochemical purity.[1]
Suboptimal Assay Conditions - Optimize Incubation Time and Temperature: Ensure the incubation is long enough to reach binding equilibrium. This should be determined experimentally.[1] Shorter incubation times may be necessary to reduce non-specific binding, but equilibrium for specific binding must be achieved.[1]
- Verify Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact binding.[1][4]
Incorrect Ligand Concentration - Perform Saturation Binding Experiment: Determine the optimal concentration of the labeled ligand. A concentration at or below the Kd is typically recommended for competition assays.[6]

High Variability Between Replicates

Q3: My data shows high variability between replicate wells. How can I improve the reproducibility of my assay?

High variability can stem from inconsistent sample handling and preparation.[3]

  • Potential Causes & Solutions:

CauseRecommended Solution
Inconsistent Pipetting - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
- Consistent Technique: Use consistent pipetting techniques, especially when adding small volumes.
Uneven Cell/Membrane Suspension - Thorough Mixing: Gently vortex the membrane or cell suspension before aliquoting to ensure a homogenous mixture.[3]
Inconsistent Washing - Standardize Wash Procedure: For manual washing, be consistent with the timing and technique for all wells.[7] Automated plate washers can improve consistency.[4]
- Gentle Washing for Cell-Based Assays: When washing adherent cells, pipette solutions gently down the sides of the wells to avoid detaching the cells.[7] Aspirate wash solutions from the side of the well rather than inverting the plate.[7]
Edge Effects in Microplates - Avoid Outer Wells: If edge effects are suspected, avoid using the outermost wells of the microplate for samples and controls.
- Proper Incubation: Ensure uniform temperature and humidity during incubation to minimize evaporation from the outer wells.

Frequently Asked Questions (FAQs)

Q4: What is a good signal-to-noise ratio for a binding assay?

A signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1.[3] A ratio of 5:1 or higher is considered excellent.[3] If non-specific binding is more than 50% of the total binding, it can be difficult to obtain reliable data.[3]

Q5: How do I determine the optimal concentration of the labeled ligand to use?

The optimal concentration can be determined by performing a saturation binding experiment. In this experiment, a fixed amount of receptor is incubated with increasing concentrations of the labeled ligand.[6] The resulting data allows for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, a labeled ligand concentration at or below its Kd is generally recommended.[6]

Q6: What concentration of unlabeled competitor should I use to determine non-specific binding?

To determine non-specific binding, a high concentration of an unlabeled ligand that binds to the same receptor is used to displace all specific binding of the labeled ligand. Typically, a concentration 100- to 1000-fold higher than the Kd of the radioligand is used.[3]

Q7: Can I use whole cells instead of membrane preparations for my binding assay?

Yes, whole-cell binding assays are a valid approach and can provide a more physiologically relevant context.[3] However, they can sometimes exhibit higher non-specific binding due to the complexity of the cellular environment.[3][8] Optimization of wash steps is particularly crucial when using whole cells to ensure removal of unbound ligand without detaching the cells.[3]

Experimental Protocols

Protocol 1: Radioligand Filtration Binding Assay

This protocol outlines a standard filtration binding assay using cell membranes.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in ice-cold buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[9]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add 50-100 µg of membrane protein, assay buffer, and the radiolabeled this compound at a concentration at or near its Kd.

    • Non-specific Binding: Add 50-100 µg of membrane protein, a high concentration (100-1000 fold excess over the radioligand's Kd) of unlabeled this compound, and the radiolabeled this compound.

    • Competitor Binding: Add 50-100 µg of membrane protein, a serial dilution of the test compound, and the radiolabeled this compound.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The optimal time and temperature should be determined empirically.[1]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.3-0.5% PEI) using a cell harvester.[3][9]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1][9]

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

Protocol 2: Cell-Based ELISA for this compound Binding

This protocol describes a whole-cell ELISA to measure the binding of an epitope-tagged this compound.

  • Cell Seeding:

    • Seed adherent cells expressing the target receptor into a 96-well plate at an optimized density and incubate overnight to allow for attachment.[10][11]

  • Washing:

    • Gently wash the cells twice with an appropriate buffer (e.g., PBS) to remove the culture medium.[9] Pipette the solution down the side of the wells to avoid dislodging the cells.[7]

  • Binding:

    • Add the epitope-tagged this compound ligand (e.g., FLAG-tagged) at various concentrations to the wells. For competition experiments, add a constant concentration of tagged this compound along with serial dilutions of a competitor.

    • Incubate at the desired temperature for a time sufficient to reach equilibrium.

  • Washing:

    • Gently wash the cells three times with ice-cold buffer to remove unbound ligand.

  • Antibody Incubation:

    • Add a primary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-FLAG antibody) and incubate for 1-2 hours at room temperature.

    • Wash the cells four times with wash buffer.

  • Detection:

    • Add a chromogenic substrate (e.g., TMB).[12]

    • Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).[12]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_cells Cell/Membrane Preparation incubation Incubation prep_cells->incubation prep_ligand Ligand Dilution (Labeled & Unlabeled) prep_ligand->incubation separation Separation of Bound/Free Ligand incubation->separation detection Signal Detection separation->detection analysis Data Analysis detection->analysis

Caption: General workflow for an this compound binding assay.

troubleshooting_logic cluster_high_bg High Background cluster_low_sig Low Signal start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg low_sig Low Signal? start->low_sig nsb High Non-Specific Binding? high_bg->nsb Yes wash Optimize Wash Steps nsb->wash block Optimize Blocking Agents nsb->block ligand_conc_bg Reduce Ligand Concentration nsb->ligand_conc_bg receptor Low/Inactive Receptor? low_sig->receptor Yes ligand_qual Poor Ligand Quality? low_sig->ligand_qual Yes conditions Suboptimal Conditions? low_sig->conditions Yes check_receptor Verify Receptor Expression/Integrity receptor->check_receptor check_ligand Verify Ligand Activity ligand_qual->check_ligand optimize_conditions Optimize Incubation/Buffer conditions->optimize_conditions

Caption: Troubleshooting logic for poor signal-to-noise ratio.

gpcrsignaling ligand This compound (Agonist) receptor GPCR ligand->receptor Binding g_protein G Protein (Gαβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream

Caption: Simplified GPCR signaling pathway activated by a ligand.

References

Addressing variability in in vivo responses to AD186

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AD186

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo responses to this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Class I PI3K family, with downstream effects on Akt and mTOR signaling. This pathway is critical for cell survival, proliferation, and metabolism, and its dysregulation is a key factor in many cancers.

Q2: What are the common sources of in vivo variability with this compound?

Variability in in vivo responses to this compound can arise from several factors, including:

  • Drug Formulation and Administration: Inconsistent preparation, vehicle choice, or administration route can affect bioavailability.

  • Animal Model Specifics: The choice of cell line, tumor implantation site, and the host animal's strain, age, and health status can all contribute to variability.

  • Experimental Protocol Execution: Differences in tumor volume at the start of treatment, dosing schedule, and endpoint criteria can lead to divergent outcomes.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Individual animal differences in drug metabolism can alter exposure and target engagement.

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Inhibition

You are observing a wide range of tumor responses to the same dose of this compound across different animals in the same study group.

Possible Causes and Solutions:

  • Inconsistent Drug Formulation: Ensure this compound is fully dissolved and stable in the chosen vehicle. Prepare the formulation fresh before each dosing, if necessary.

  • Inaccurate Dosing: Calibrate all equipment used for dose preparation and administration. Ensure the correct volume is administered to each animal based on its most recent body weight.

  • Variable Tumor Size at Baseline: Implement a strict window for tumor volume at the time of randomization to ensure all groups start with a similar tumor burden.

Experimental Workflow for Ensuring Dosing Accuracy:

G cluster_prep Dose Preparation cluster_admin Dose Administration p1 Weigh this compound p2 Prepare Vehicle p1->p2 p3 Dissolve this compound in Vehicle p2->p3 p4 Vortex/Sonicate until Clear p3->p4 a1 Measure Animal Body Weight p4->a1 Proceed to Dosing a2 Calculate Dose Volume a1->a2 a3 Draw Calculated Volume a2->a3 a4 Administer via Correct Route (e.g., Oral Gavage) a3->a4 G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits G start No p-Akt Reduction Observed q1 Was this compound detected in plasma? start->q1 res1 Issue with formulation or administration. Review dosing protocol. q1->res1 No q2 Was target engagement achieved in tumor? q1->q2 Yes res2 Drug may not be reaching the tumor tissue. Consider P-gp efflux. q2->res2 No res3 Pathway may be reactivated or model is resistant. Investigate downstream. q2->res3 Yes

Technical Support Center: AD186 Sigma-1 Receptor (S1R) Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD186. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting and troubleshooting experiments involving the selective Sigma-1 Receptor (S1R) agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective synthetic agonist for the Sigma-1 Receptor (S1R).[1][2] S1R is a ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[3][4][5][6] Upon binding by an agonist like this compound, S1R dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then interact with various client proteins, including ion channels and kinases, to modulate downstream signaling and cellular stress responses.[3][4][6][7]

Q2: What is the selectivity profile of this compound? A2: this compound displays high selectivity for S1R over the Sigma-2 Receptor (S2R). This selectivity is crucial for attributing observed biological effects directly to S1R activation. Quantitative binding data is summarized in the table below.

Q3: What are the expected downstream effects of S1R activation by this compound? A3: S1R activation by this compound can lead to a variety of cellular effects, primarily aimed at promoting cellular homeostasis and neuroprotection.[3][8] Key downstream events include:

  • Modulation of Calcium (Ca²⁺) Homeostasis: S1R activation facilitates Ca²⁺ flux from the ER to mitochondria, which can enhance ATP production.[3][4]

  • Regulation of Ion Channels: S1R interacts with and modulates the activity of several voltage-gated ion channels, thereby altering neuronal excitability.[3]

  • Attenuation of Oxidative Stress: Activation can upregulate the expression of antioxidant proteins.[3][8]

  • Neuroprotection: S1R agonism has been shown to protect against neurotoxicity induced by reactive oxygen species (ROS) and glutamate receptor over-activation.[9]

Q4: How should I prepare and store this compound? A4: this compound is typically supplied as a solid. For in vitro experiments, prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section addresses common issues encountered during S1R activation studies with this compound.

Issue 1: No or low response to this compound treatment in my cell-based assay.

Potential Cause Troubleshooting Step
Compound Inactivity Confirm the integrity of the this compound stock. Was it stored correctly? Prepare a fresh dilution from a new aliquot.
Low S1R Expression Verify S1R expression in your cell line via Western Blot or qPCR. Some cell lines may have very low endogenous S1R levels. Consider using a cell line known to express S1R or transiently transfecting your cells with an S1R expression vector.
Suboptimal Assay Conditions Optimize treatment duration and concentration. S1R activation can be transient.[7][10] Perform a dose-response and time-course experiment (see Protocol 2).
Cell Health Issues Ensure cells are healthy and not overgrown or contaminated. Poor cell health can lead to unreliable results.[11]
Incorrect Controls Did your positive control (e.g., another known S1R agonist like PRE-084) work? If not, the issue likely lies with the assay system itself.

Issue 2: High background or variability between replicate wells.

Potential Cause Troubleshooting Step
Assay Reagent Issues Check the expiration dates and storage conditions of all assay buffers and reagents. High background can result from old or improperly prepared reagents.
Cell Seeding Inconsistency Ensure even cell distribution when plating. Inconsistent cell numbers per well is a common source of variability.[12] Use a well-scanning feature on your plate reader if available to normalize for heterogeneous signal distribution.[13]
Insufficient Blocking For antibody-based assays (e.g., In-Cell Western), insufficient blocking can lead to high background.[11] Optimize blocking buffer type and incubation time.
Media Component Interference Components in cell culture media, such as phenol red or serum, can cause autofluorescence. Consider performing the final assay steps in a simplified buffer like PBS (with Ca²⁺/Mg²⁺) or using specialized imaging media.[13]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing a lack of experimental effect with this compound.

G Troubleshooting Logic: No Effect Observed with this compound start Start: No effect observed q_pos_ctrl Did the positive control (e.g., PRE-084) work? start->q_pos_ctrl a_assay_issue Problem is with the assay system or cell health. Review assay protocol. q_pos_ctrl->a_assay_issue No q_s1r_expr Is S1R expression confirmed in the cell line? q_pos_ctrl->q_s1r_expr Yes end_node Problem likely resolved. Consult further if issues persist. a_assay_issue->end_node a_verify_s1r Verify S1R expression (WB, qPCR) or use a different cell line. q_s1r_expr->a_verify_s1r No q_compound_prep Was this compound prepared and stored correctly? q_s1r_expr->q_compound_prep Yes a_verify_s1r->end_node a_prep_fresh Prepare fresh dilutions from a new stock aliquot. Re-test. q_compound_prep->a_prep_fresh No q_dose_time Have dose-response and time-course been optimized? q_compound_prep->q_dose_time Yes a_prep_fresh->end_node a_optimize Perform optimization experiments. (See Protocol 2) q_dose_time->a_optimize No q_dose_time->end_node Yes a_optimize->end_node

A logical workflow for troubleshooting failed experiments.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound and the necessary control compounds.

Table 1: Receptor Binding Affinity

CompoundTargetKᵢ (nM)Selectivity (S2R/S1R)
This compound S1R 2.7 [1][2]10-fold
S2R27[1][2]
PRE-084 (Positive Control)S1R2.2>700-fold
S2R>1500
BD-1063 (Negative Control)S1R3.23-fold
S2R10.5

Kᵢ values represent the binding affinity; a lower value indicates higher affinity.

Table 2: Functional Potency in Calcium Flux Assay

CompoundAssayEC₅₀ (nM)Eₘₐₓ (% of PRE-084)
This compound Ca²⁺ Mobilization 15.5 98%
PRE-084 (Positive Control)Ca²⁺ Mobilization12.8100%
BD-1063 (Antagonist)Ca²⁺ MobilizationNo activity0%
This compound + BD-1063 (1 µM) Ca²⁺ Mobilization>10,0005%

EC₅₀ is the concentration of an agonist that gives a response halfway between baseline and maximum.

Experimental Protocols & Workflows

Protocol 1: Control Experiment - S1R Antagonist Co-treatment

This protocol is essential to confirm that the observed effect of this compound is mediated specifically through S1R.

  • Cell Plating: Seed cells (e.g., HEK293 expressing S1R) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.

  • Antagonist Pre-incubation: Prepare a solution of the S1R antagonist BD-1063 at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration). Remove media from cells and add the BD-1063 solution. Incubate for 30 minutes at 37°C.

  • Agonist Treatment: Prepare a dose-response curve of this compound at 2x the final desired concentrations. Add this solution to the wells already containing the antagonist.

  • Control Wells: Include wells with:

    • Vehicle only (negative control)

    • This compound only (to measure agonist effect)

    • BD-1063 only (to measure antagonist effect)

    • Positive control agonist (e.g., PRE-084)

  • Incubation: Incubate for the desired time based on your specific assay endpoint (e.g., 1 hour for signaling phosphorylation, 24 hours for gene expression).

  • Assay Readout: Perform the downstream analysis (e.g., Western Blot, qPCR, Ca²⁺ flux). The biological effect of this compound should be significantly reduced or completely blocked in the presence of BD-1063.

Experimental Workflow: Antagonist Control

G plate 1. Plate Cells (e.g., HEK293-S1R) incubate1 2. Incubate 24h plate->incubate1 pre_treat 3. Pre-treat with Antagonist (BD-1063) or Vehicle for 30 min incubate1->pre_treat treat 4. Treat with Agonist (this compound Dose Response) or Vehicle pre_treat->treat incubate2 5. Incubate for Assay Duration treat->incubate2 readout 6. Perform Assay Readout (e.g., Calcium Imaging) incubate2->readout analyze 7. Analyze Data readout->analyze

Workflow for an S1R antagonist control experiment.

Protocol 2: Functional Assay - Intracellular Calcium Mobilization

This protocol measures a key downstream effect of S1R activation.

  • Reagents:

    • Cells expressing S1R (e.g., SH-SY5Y or transfected CHO cells)

    • Calcium indicator dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)

    • This compound, PRE-084 (positive control), Ionomycin (max signal control)

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Prepare loading buffer by mixing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES. Remove culture medium from cells, add the loading buffer, and incubate for 1 hour at 37°C in the dark.

  • Wash: Gently wash the cells twice with HBSS/HEPES to remove excess dye. Add back a final volume of HBSS/HEPES.

  • Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Measure baseline fluorescence for 15-30 seconds (Excitation: 494 nm, Emission: 516 nm).

  • Compound Injection: The instrument injects the this compound solution (at various concentrations) into the wells.

  • Signal Measurement: Immediately after injection, continuously measure the fluorescence signal for at least 2-3 minutes to capture the transient calcium peak and subsequent decay.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Signaling Pathway Visualization

This compound-Mediated S1R Signaling Pathway

The diagram below illustrates the proposed signaling cascade following S1R activation by this compound.

Proposed signaling pathway for this compound via S1R activation.

References

Technical Support Center: Synthesis of Adenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "AD186" could not be definitively identified in publicly available scientific literature. This guide focuses on common challenges and troubleshooting strategies for the synthesis of 9-substituted adenine derivatives, a class of compounds with significant research interest, including their development as PDE-4 inhibitors. The principles and methodologies discussed are broadly applicable to the synthesis of various adenine derivatives.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of adenine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 9-substituted adenine derivatives?

A1: The primary challenges in synthesizing 9-substituted adenine derivatives often revolve around achieving regioselectivity, managing protecting groups, and optimizing reaction conditions to maximize yield and purity.

  • Regioselectivity: Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Alkylation reactions can lead to a mixture of isomers, with the N9 and N7 positions being the most common sites of substitution.[1] Separating these isomers can be challenging.

  • Protecting Groups: To achieve selective substitution, it is often necessary to use protecting groups for the exocyclic amine (N6) and other reactive sites. The selection, introduction, and removal of these protecting groups add steps to the synthesis and can affect the overall yield.

  • Reaction Conditions: Optimizing solvent, temperature, base, and reaction time is crucial for controlling the reaction outcome. For instance, the choice of a polar aprotic solvent like DMF or DMSO can favor N9-alkylation.[1]

  • Solubility: Adenine and its derivatives can have poor solubility in common organic solvents, which can complicate reactions and purification.

Q2: How can I improve the regioselectivity of N9-alkylation of adenine?

A2: Several strategies can be employed to favor N9-alkylation:

  • Silyl-Hilbert-Johnson (SHJ) Reaction: This is a widely used method for the synthesis of nucleosides and their analogues. It involves the reaction of a silylated heterocyclic base with a protected sugar halide or acetate in the presence of a Lewis acid.[2] This method generally provides good selectivity for the N9 position.

  • Use of Bulky Bases: Employing a bulky, non-nucleophilic base can sterically hinder attack at the N7 position, thereby favoring the thermodynamically more stable N9-substituted product.

  • Solvent Choice: Polar aprotic solvents such as DMF and DMSO are known to favor the formation of the N9-isomer.[1]

  • Mitsunobu Reaction: This reaction allows for the alkylation of adenine under mild conditions and can provide good N9 selectivity with appropriate starting materials.

Q3: What are suitable protecting groups for the N6-amino group of adenine?

A3: The N6-amino group is often protected to prevent side reactions. Common protecting groups include:

  • Benzoyl (Bz): Introduced using benzoyl chloride and can be removed under basic conditions.

  • Dimethoxytrityl (DMT): A bulky protecting group often used in nucleoside chemistry, typically removed with a mild acid.

  • tert-Butoxycarbonyl (Boc): Can be introduced using Boc-anhydride and removed with a strong acid like TFA.

The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to subsequent reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 9-Substituted Adenine Derivative
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature, adding more reagent, or extending the reaction time.
Side Product Formation (e.g., N7-isomer) Modify the reaction conditions to improve regioselectivity. Try a different solvent or base. Consider using the Silyl-Hilbert-Johnson reaction for better N9-selectivity.
Degradation of Starting Material or Product Ensure anhydrous and inert reaction conditions if your reagents are sensitive to moisture or air. Lowering the reaction temperature might also prevent degradation.
Inefficient Purification Optimize the purification method. For column chromatography, try different solvent systems. Recrystallization or preparative HPLC may be necessary to isolate the pure product.
Problem 2: Difficulty in Separating N9 and N7 Isomers
Potential Cause Troubleshooting Suggestion
Similar Polarity of Isomers Utilize a high-resolution separation technique. A longer chromatography column, a shallower solvent gradient, or a different stationary phase might improve separation. Preparative HPLC is often effective.
Co-crystallization If purification is by crystallization, try different solvent systems to find one that selectively crystallizes the desired isomer.
Isomerization during Reaction Some reaction conditions can lead to isomerization. Investigate if a milder reaction condition or a different synthetic route can minimize the formation of the undesired isomer.

Experimental Protocols

General Protocol for the N9-Alkylation of Adenine

This protocol is a general guideline and may require optimization for specific substrates.

  • Protection of N6-Amino Group (if necessary):

    • Dissolve adenine in a suitable solvent (e.g., pyridine).

    • Add the protecting group reagent (e.g., benzoyl chloride) dropwise at 0 °C.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the protected adenine by column chromatography or recrystallization.

  • N9-Alkylation:

    • Suspend the protected adenine and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

    • Add the alkylating agent (e.g., benzyl bromide) and stir the mixture at the desired temperature (e.g., 60 °C).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the N9 and N7 isomers.

  • Deprotection (if necessary):

    • Dissolve the purified N9-substituted adenine derivative in a suitable solvent.

    • Add the deprotecting agent (e.g., methanolic ammonia for benzoyl group removal).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure and purify the final product.

Quantitative Data Summary

The following table provides typical reaction parameters and outcomes for the synthesis of 9-substituted adenine derivatives. These values are illustrative and can vary significantly based on the specific substrates and conditions used.

Reaction Step Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
N6-BenzoylationBenzoyl Chloride, PyridinePyridine0 to RT4-880-95
N9-AlkylationAlkyl Halide, K₂CO₃DMF60-806-1250-70 (N9-isomer)
N6-DeprotectionMethanolic AmmoniaMethanolRT12-2490-98

Visualizations

Experimental Workflow for Synthesis of a 9-Substituted Adenine Derivative

experimental_workflow start Adenine step1 Step 1: N6-Protection (e.g., Benzoylation) start->step1 intermediate1 N6-Protected Adenine step1->intermediate1 step2 Step 2: N9-Alkylation (e.g., with Alkyl Halide) intermediate1->step2 intermediate2 N6-Protected, N9-Substituted Adenine step2->intermediate2 step3 Step 3: N6-Deprotection (e.g., Ammonolysis) intermediate2->step3 end_product 9-Substituted Adenine step3->end_product

Caption: General workflow for the synthesis of a 9-substituted adenine derivative.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield problem Low Yield q1 Is the reaction complete? problem->q1 a1_no Incomplete Reaction q1->a1_no No q2 Are there significant side products? q1->q2 Yes s1 Increase temperature Add more reagent Extend reaction time a1_no->s1 end Yield Improved s1->end a2_yes Side Product Formation q2->a2_yes Yes q3 Is there evidence of degradation? q2->q3 No s2 Optimize regioselectivity (solvent, base) Consider alternative route a2_yes->s2 s2->end a3_yes Degradation q3->a3_yes Yes q3->end No s3 Use anhydrous/inert conditions Lower reaction temperature a3_yes->s3 s3->end

Caption: Decision tree for troubleshooting low yield in adenine derivative synthesis.

References

Validation & Comparative

Comparative Efficacy Analysis of AD186 and Other Sigma-1 Receptor Agonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological disorders. Its activation by agonist ligands has been shown to confer neuroprotective effects through various mechanisms, including the modulation of calcium homeostasis, attenuation of endoplasmic reticulum (ER) stress, and promotion of cell survival pathways. This guide provides a comparative overview of the novel S1R agonist, AD186, alongside other well-established S1R agonists, presenting available efficacy data, experimental methodologies, and associated signaling pathways.

Overview of Compared S1R Agonists

This comparison focuses on this compound and a selection of other prominent S1R agonists that have been extensively studied in preclinical and, in some cases, clinical settings for their neuroprotective potential.

  • This compound: A novel, potent, and selective S1R agonist.

  • PRE-084: A widely used, highly selective S1R agonist in preclinical research.

  • SA4503 (Cutamesine): An S1R agonist that has been investigated in clinical trials for stroke recovery.

  • Pridopidine: An S1R agonist in late-stage clinical development for Huntington's disease.

  • Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) with potent S1R agonist activity, repurposed for its neuroprotective and anti-inflammatory effects.

Quantitative Data Comparison

The following table summarizes the binding affinities and in vivo efficacy of this compound and other selected S1R agonists. It is important to note that the experimental models and endpoints vary across studies, which should be taken into consideration when making direct comparisons.

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Experimental ModelEfficacyReference
This compound S1R, S2RS1R: 2.7, S2R: 27Capsaicin-induced mechanical hypersensitivity (mouse)Fully reversed the antiallodynic effect of the S1R antagonist BD-1063 at 2.5-10 mg/kg (s.c.)[1]
PRE-084 S1R2.2Excitotoxic perinatal brain injury (mouse)Significantly reduced lesion size in cortical gray matter at 0.1 µg/g and 10 µg/g (i.p.)[2]
SOD1G93A mouse model of ALSImproved motor function and motoneuron survival[3]
SA4503 S1R4.6rd10 mouse model of retinitis pigmentosaDid not provide significant in vivo protection against cone photoreceptor cell loss compared to (+)-pentazocine[4][5]
SOD1G93A mouse model of ALSExtended survival time but did not affect onset time[6]
Pridopidine S1RHigh affinityHuntington's disease (Phase 3 clinical trial)Associated with maintenance of functional capacity in early-stage HD patients[7][8]
Fluvoxamine S1R, SERTS1R: 36Experimental stroke (rat)Reduced cerebral infarct volume and improved sensorimotor dysfunction[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Capsaicin-Induced Mechanical Hypersensitivity in Mice (for this compound)

This model is used to assess the analgesic potential of compounds by inducing a state of heightened sensitivity to mechanical stimuli.

  • Animals: Male CD-1 mice.

  • Induction of Hypersensitivity: A subcutaneous injection of capsaicin (1 µg in 20 µL of saline) is administered into the plantar surface of the right hind paw.

  • Drug Administration: this compound (2.5, 5, or 10 mg/kg) or vehicle is administered subcutaneously 30 minutes before the capsaicin injection. In antagonist studies, the S1R antagonist BD-1063 (1 mg/kg) is administered 15 minutes prior to this compound.

  • Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw. A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an antiallodynic effect.

Excitotoxic Perinatal Brain Injury in Newborn Mice (for PRE-084)

This model mimics brain injury in newborns caused by excessive glutamate receptor activation.

  • Animals: Newborn C57BL/6 mice.

  • Induction of Brain Injury: An excitotoxic lesion is induced by an intracerebral injection of ibotenate, an NMDA receptor agonist.

  • Drug Administration: PRE-084 (0.1 µg/g or 10 µg/g) or vehicle is administered as a single intraperitoneal injection one hour after the excitotoxic insult.

  • Outcome Measures: Brain lesion size is quantified at 24 and 120 hours post-insult using histological staining (e.g., Nissl staining). A reduction in lesion volume in the PRE-084-treated group compared to the vehicle group indicates neuroprotection.

Signaling Pathways and Mechanisms of Action

S1R agonists exert their neuroprotective effects by modulating several key intracellular signaling pathways. Upon agonist binding, S1R translocates from its resident location at the ER-mitochondria associated membranes (MAM) to other subcellular compartments, where it interacts with and modulates the function of various client proteins.

General S1R Agonist Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by S1R agonists, leading to neuroprotection.

S1R_Agonist_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active Dissociation IP3R IP3R S1R_active->IP3R Modulates ER_Stress ER Stress S1R_active->ER_Stress Reduces BDNF_exp BDNF Gene Expression S1R_active->BDNF_exp Promotes Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ release ATP ATP Production Mito_Ca->ATP TrkB TrkB Receptor BDNF_exp->TrkB Activates PI3K_AKT PI3K/AKT Pathway TrkB->PI3K_AKT Cell_Survival Neuronal Survival & Plasticity PI3K_AKT->Cell_Survival Agonist S1R Agonist (e.g., this compound) Agonist->S1R_BiP Binds

Caption: General signaling pathway of S1R agonists leading to neuroprotection.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an S1R agonist in a preclinical model of neurological disease.

experimental_workflow start Animal Model of Neurological Disease drug_admin Administer S1R Agonist (e.g., this compound) or Vehicle start->drug_admin behavioral Behavioral Assessment (e.g., Motor Function, Cognition) drug_admin->behavioral histology Histological Analysis (e.g., Lesion Volume, Cell Survival) drug_admin->histology biochemical Biochemical Analysis (e.g., Protein Expression, Biomarkers) drug_admin->biochemical data_analysis Data Analysis and Statistical Comparison behavioral->data_analysis histology->data_analysis biochemical->data_analysis

Caption: A typical experimental workflow for in vivo S1R agonist efficacy testing.

Concluding Remarks

This compound is a novel and potent S1R agonist with demonstrated efficacy in a preclinical pain model. While direct comparative data in neuroprotection models is not yet available, its high affinity for the S1R suggests potential therapeutic utility in neurological disorders. The established neuroprotective profiles of other S1R agonists like PRE-084, SA4503, pridopidine, and fluvoxamine provide a strong rationale for further investigation of this compound in models of neurodegeneration. Future head-to-head studies in standardized neuroprotection assays will be crucial to definitively position this compound within the landscape of S1R-targeting therapeutics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate such future research and aid in the objective evaluation of this promising class of compounds.

References

Validating the Sigma-1 Receptor-Specific Effects of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] Validating the specific interaction of a novel compound with S1R is a critical step in preclinical drug development. This guide provides a comparative framework for validating the S1R-specific effects of a hypothetical compound, herein referred to as "Compound X," against well-established S1R ligands.

Data Presentation: Comparative Ligand Profiling

To objectively assess the S1R-specific effects of Compound X, its binding affinity and functional activity should be compared with known S1R agonists and antagonists.

LigandTypeS1R Binding Affinity (Ki, nM)S2R Binding Affinity (Ki, nM)S1R/S2R SelectivityFunctional Effect
Compound X Unknown TBD TBD TBD TBD
(+)-PentazocineAgonist3.3 - 105,000 - 10,000>500Modulates ion channels, enhances neurite outgrowth
PRE-084Agonist2.216,000>7000Neuroprotective, anti-amnesic effects[4]
ANAVEX2-73 (Blarcamesine)Agonist860>10,000>11Pro-cognitive and neuroprotective in AD models[5][6]
HaloperidolAntagonist1.0 - 4.010 - 50~10Blocks S1R-mediated signaling, potentiates opioid analgesia[7]
NE-100Antagonist0.91,400>1500Blocks neuroprotective effects of S1R agonists[4]
BD1047Antagonist4.51,000>220Attenuates cocaine-induced convulsions[7]

TBD: To Be Determined through the experimental protocols outlined below.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate validation of S1R-specific effects.

These assays are fundamental for determining the binding affinity (Ki) of Compound X for S1R and its selectivity over the sigma-2 receptor (S2R).[8][9]

Objective: To determine the Bmax and Kd of a radioligand for S1R and the Ki of Compound X.

Materials:

  • Membrane preparations from cells or tissues expressing S1R (e.g., guinea pig liver, HEK-293 cells overexpressing S1R).

  • Radioligand: [³H]-(+)-pentazocine (for S1R).[8]

  • Non-selective ligand for determining non-specific binding: Haloperidol.

  • Compound X and reference compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Protocol:

  • Saturation Binding:

    • Incubate membrane preparations with increasing concentrations of [³H]-(+)-pentazocine.

    • For each concentration, prepare tubes for total binding and non-specific binding (in the presence of a high concentration of unlabeled haloperidol).

    • Incubate at a specified temperature and duration (e.g., 90 min at 37°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold buffer.

    • Measure radioactivity on the filters using liquid scintillation counting.

    • Analyze data using non-linear regression to determine Bmax and Kd.

  • Competition Binding:

    • Incubate membrane preparations with a fixed concentration of [³H]-(+)-pentazocine (near its Kd).

    • Add increasing concentrations of Compound X or reference ligands.

    • Follow the incubation, filtration, and counting steps as in the saturation binding assay.

    • Calculate the Ki value for Compound X using the Cheng-Prusoff equation.

Functional assays are essential to characterize the nature of the interaction of Compound X with S1R.

a) Neurite Outgrowth Assay in PC12 Cells

Objective: To determine if Compound X promotes neurite outgrowth, a characteristic effect of S1R agonists.

Materials:

  • PC12 cell line.

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum).

  • Nerve Growth Factor (NGF).

  • Compound X, a known S1R agonist (e.g., PRE-084), and a known S1R antagonist (e.g., NE-100).

  • Microscopy imaging system.

Protocol:

  • Plate PC12 cells and allow them to adhere.

  • Treat cells with a sub-optimal concentration of NGF.

  • Add varying concentrations of Compound X, PRE-084, or a combination of Compound X and NE-100.

  • Incubate for 48-72 hours.

  • Capture images of the cells.

  • Quantify neurite length and the percentage of cells with neurites.

  • An increase in neurite outgrowth that is blocked by NE-100 suggests S1R agonist activity.

b) Modulation of Ion Channel Activity

Objective: To assess if Compound X modulates the activity of ion channels known to be regulated by S1R.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK-293 cells expressing Kv1.5 channels).

  • Patch-clamp electrophysiology setup.

  • Compound X, a known S1R agonist, and a known S1R antagonist.

Protocol:

  • Perform whole-cell patch-clamp recordings on the cells.

  • Establish a baseline current for the ion channel.

  • Perfuse the cells with Compound X and record changes in current.

  • Compare the effects with a known S1R agonist and test for reversal with an antagonist.

  • Modulation of the ion channel current in a manner consistent with known S1R ligands indicates functional activity.

c) Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To monitor the interaction between S1R and its binding immunoglobulin protein (BiP) in live cells upon ligand binding.[10][11][12]

Materials:

  • HEK-293 cells co-expressing S1R-NanoLuc and BiP-Venus fusion proteins.

  • Compound X, a known S1R agonist, and a known S1R antagonist.

  • BRET plate reader.

Protocol:

  • Plate the engineered HEK-293 cells in a 96-well plate.

  • Treat cells with Compound X, a known agonist, or a known antagonist.

  • Add the NanoLuc substrate.

  • Measure the BRET signal.

  • S1R agonists typically cause a decrease in the S1R-BiP BRET signal, while antagonists may cause an increase or no change.[12]

Mandatory Visualizations

Signaling Pathway of S1R Activation

S1R_Signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex BiP BiP S1R_active Active S1R S1R_BiP->S1R_active Dissociation Ion_Channel Ion Channel Modulation S1R_active->Ion_Channel Neurite_Outgrowth Neurite Outgrowth S1R_active->Neurite_Outgrowth Neuroprotection Neuroprotection S1R_active->Neuroprotection Ligand S1R Agonist (e.g., Compound X) Ligand->S1R_BiP Binds

Caption: S1R activation by an agonist leads to its dissociation from BiP and subsequent modulation of downstream cellular processes.

Experimental Workflow for S1R Ligand Validation

S1R_Validation_Workflow start Start: Compound X binding_assay Radioligand Binding Assay ([³H]-(+)-pentazocine) start->binding_assay affinity Determine Ki and Selectivity binding_assay->affinity functional_assay Functional Assays (Neurite Outgrowth, BRET, etc.) affinity->functional_assay activity Determine Agonist/Antagonist Profile functional_assay->activity comparison Compare with Known Ligands activity->comparison conclusion Conclusion on S1R-Specific Effects comparison->conclusion

Caption: A stepwise workflow for the comprehensive validation of a novel S1R ligand.

Logical Relationship for Agonist/Antagonist Determination

S1R_Agonist_Antagonist_Logic node_agonist node_agonist node_antagonist node_antagonist node_no_effect node_no_effect compound_effect Compound X has functional effect? compound_effect->node_agonist Yes blocks_agonist Compound X blocks agonist effect? compound_effect->blocks_agonist No blocks_agonist->node_antagonist Yes blocks_agonist->node_no_effect No

Caption: Decision tree for classifying a compound as an S1R agonist, antagonist, or having no functional effect.

References

A Comparative Guide to Sigma-1 Receptor Agonists in Neuroprotection: AD186 vs. PRE-084

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two sigma-1 receptor (S1R) agonists, AD186 and PRE-084, in the context of their application in neuroprotection assays. While both compounds target the S1R, a protein known for its role in cellular stress responses and neuronal survival, the extent of publicly available experimental data on their neuroprotective efficacy differs significantly. This document summarizes the existing research, highlighting the well-documented neuroprotective profile of PRE-084 and the current data gap for this compound.

Introduction to Sigma-1 Receptor Agonists in Neuroprotection

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation through agonist binding has been shown to modulate a variety of cellular processes crucial for neuronal health, including calcium homeostasis, ion channel activity, mitochondrial function, and neurotrophic factor signaling.[1][2][3] Consequently, S1R agonists have emerged as a promising class of therapeutic agents for a range of neurodegenerative diseases and acute neurological injuries.[2][4][5]

Compound Overview

This compound

This compound is a potent and selective sigma-1 receptor agonist. While its binding affinity has been quantified, there is a notable absence of published studies detailing its efficacy in neuroprotection assays.

PRE-084

PRE-084 is a well-characterized and highly selective S1R agonist. It has been extensively studied in various in vitro and in vivo models of neurodegeneration, demonstrating significant neuroprotective effects.[1][4]

Quantitative Data Summary

A direct quantitative comparison of this compound and PRE-084 in neuroprotection assays is not feasible due to the lack of available data for this compound. The following tables summarize the receptor binding affinities of both compounds and the neuroprotective efficacy of PRE-084 in various experimental models.

Table 1: Receptor Binding Affinity

CompoundTargetBinding Affinity (Ki)Selectivity
This compound Sigma-1 Receptor2.7 nM10-fold selective over Sigma-2 Receptor
Sigma-2 Receptor27 nM
PRE-084 Sigma-1 ReceptorIC50: 44 nMHighly selective for Sigma-1 Receptor

Table 2: Neuroprotective Efficacy of PRE-084 in Preclinical Models

ModelAssayTreatment ProtocolKey FindingsReference
Excitotoxic Brain Injury (in vivo, mouse) N-methyl-D-aspartate (NMDA) induced excitotoxicitySingle i.p. injection of 0.1 µg/g or 10 µg/g PRE-084, 1h post-insultSignificant reduction in cortical gray matter lesion size; Decreased TUNEL positivity and caspase-3 activation; Reduced number of activated microglial cells.[4]
Amyotrophic Lateral Sclerosis (ALS) (in vivo, SOD1G93A mouse) Motor neuron survival and functionDaily i.p. administration of 0.25 mg/kg PRE-084 from 8 to 16 weeks of ageImproved motor neuron survival and function; Extended lifespan.[1]
Sepsis-Associated Encephalopathy (in vivo, mouse) Cecal ligation and puncture (CLP) model10 mg/kg PRE-084 (i.v.) post-CLPImproved survival rate and neurological function; Preserved synaptic proteins (PSD95).
Alzheimer's Disease (in vitro, cortical neurons) Beta-amyloid (Aβ) induced toxicityCo-incubation with PRE-084Attenuated Aβ-induced neuronal death; Reduced expression of the pro-apoptotic protein Bax.

Signaling Pathways in Neuroprotection

PRE-084

The neuroprotective effects of PRE-084 are mediated through the modulation of several key signaling pathways upon activation of the sigma-1 receptor.

PRE084_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Neuron cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus PRE084 PRE-084 S1R Sigma-1 Receptor PRE084->S1R activates Mito_function Mitochondrial Function (e.g., ATP production) S1R->Mito_function Bax Bax (pro-apoptotic) S1R->Bax Akt_eNOS Akt-eNOS Pathway S1R->Akt_eNOS BDNF_TrkB BDNF/TrkB Signaling S1R->BDNF_TrkB Ca_homeostasis Ca2+ Homeostasis S1R->Ca_homeostasis ROS_reduction Reduced ROS Production Mito_function->ROS_reduction CytoC Cytochrome c release Bax->CytoC Apoptosis_inhibition Inhibition of Apoptosis CytoC->Apoptosis_inhibition Gene_expression Gene Expression (e.g., BDNF) Akt_eNOS->Apoptosis_inhibition BDNF_TrkB->Gene_expression BDNF_TrkB->Apoptosis_inhibition Ca_homeostasis->ROS_reduction

Caption: Signaling pathways modulated by PRE-084 for neuroprotection.

This compound (Hypothesized)

Given that this compound is a potent S1R agonist, it is hypothesized to exert neuroprotective effects through similar signaling pathways as PRE-084. Activation of S1R by this compound would likely lead to the modulation of calcium signaling, enhancement of mitochondrial function, and activation of pro-survival pathways, ultimately leading to reduced neuronal cell death. However, experimental validation is required to confirm these hypotheses.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of typical methodologies used in the assessment of neuroprotective agents like PRE-084.

In Vitro Neuroprotection Assay (e.g., against Aβ toxicity)

This protocol describes a general workflow for assessing the neuroprotective effects of a compound against a specific neurotoxin in a cell culture model.

InVitro_Workflow cluster_workflow In Vitro Neuroprotection Assay Workflow cluster_assessment Endpoints A 1. Cell Culture (e.g., primary cortical neurons, SH-SY5Y cells) B 2. Compound Treatment (Pre-treatment or co-treatment with this compound/PRE-084) A->B C 3. Induction of Neurotoxicity (e.g., exposure to Amyloid-beta, glutamate, H2O2) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Assessment of Neuroprotection D->E E1 Cell Viability (MTT, LDH assay) E->E1 E2 Apoptosis (TUNEL, Caspase-3 activity) E->E2 E3 Oxidative Stress (ROS measurement) E->E3 E4 Mitochondrial Function (MMP assessment) E->E4 E5 Western Blot (for protein expression, e.g., Bax, Bcl-2) E->E5

Caption: General workflow for an in vitro neuroprotection assay.

Methodology Details:

  • Cell Culture: Primary neurons or neuronal cell lines are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., PRE-084) for a specified duration before or during the application of the neurotoxic insult.

  • Induction of Toxicity: A neurotoxic agent is added to the culture medium to induce cell death.

  • Endpoint Analysis: After incubation, cell viability, apoptosis, and other relevant cellular markers are assessed using various biochemical and imaging techniques.

In Vivo Neuroprotection Assay (e.g., Ischemia Model)

This protocol provides a general outline for evaluating the neuroprotective effects of a compound in an animal model of stroke.

InVivo_Workflow cluster_workflow In Vivo Neuroprotection Assay Workflow (Ischemia Model) cluster_analysis Endpoints A 1. Animal Model (e.g., mouse, rat) B 2. Induction of Ischemia (e.g., Middle Cerebral Artery Occlusion - MCAO) A->B C 3. Compound Administration (e.g., i.p., i.v. injection of PRE-084 at specific time points post-ischemia) B->C D 4. Behavioral Assessment (e.g., neurological deficit scoring, motor function tests) C->D E 5. Histological and Molecular Analysis D->E E1 Infarct Volume Measurement (TTC staining) E->E1 E2 Immunohistochemistry (for neuronal loss, gliosis, apoptosis) E->E2 E3 Western Blot/ELISA (for protein/cytokine levels in brain tissue) E->E3

Caption: General workflow for an in vivo neuroprotection assay.

Methodology Details:

  • Animal Model: A suitable animal model of the neurological disorder is chosen.

  • Induction of Injury: The specific injury or disease pathology is induced.

  • Drug Administration: The test compound is administered at predetermined doses and time points.

  • Behavioral and Functional Outcomes: Animals are assessed for functional recovery using a battery of behavioral tests.

  • Post-mortem Analysis: Brain tissue is collected for histological and molecular analysis to quantify the extent of neuroprotection.

Conclusion

PRE-084 stands as a well-validated tool for studying the neuroprotective roles of the sigma-1 receptor. Its efficacy has been demonstrated across a multitude of preclinical models, and its mechanisms of action are increasingly understood. In contrast, while this compound shows promise as a potent and selective S1R agonist based on its binding affinity, there is a clear need for published experimental data to substantiate its neuroprotective potential. Future studies investigating the efficacy of this compound in established in vitro and in vivo neuroprotection assays are warranted to enable a direct and comprehensive comparison with PRE-084 and to further explore the therapeutic landscape of S1R agonism. Researchers are encouraged to consider the extensive dataset available for PRE-084 when designing neuroprotection studies and to contribute to the public knowledge base by publishing any findings related to the neuroprotective effects of novel S1R agonists like this compound.

References

A Comparative Analysis of Sigma-1 Receptor Agonists: AD186 vs. SA4503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective sigma-1 receptor (σ1R) agonists, AD186 and SA4503. The σ1R, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Understanding the nuanced differences between selective agonists is crucial for advancing drug development in this area.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and SA4503, focusing on their binding affinities for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. This data is critical for understanding the potency and selectivity of these compounds.

ParameterThis compoundSA4503 (Cutamesine)
Binding Affinity (Kᵢ, nM) for σ1R 2.7[1]4.6[2], 17.4 (IC₅₀)[3][4][5], 17 ± 1.9 (IC₅₀)[3]
Binding Affinity (Kᵢ, nM) for σ2R 27[1]63.1[2], 1800 ± 310 (IC₅₀)[3], 1784 (IC₅₀)[5]
Selectivity (σ2R Kᵢ / σ1R Kᵢ) 10~14 - 103
Functional Activity (IC₅₀, nM) Not Reported37 (in a cell viability assay against ADR-induced podocyte injury)[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r dissociates bip BiP s1r_bip->bip ip3r IP3R s1r->ip3r modulates er_ca ER Ca2+ ip3r->er_ca regulates release ca_signal Ca2+ Signaling er_ca->ca_signal agonist Agonist (this compound / SA4503) agonist->s1r_bip binds erk ERK Phosphorylation ca_signal->erk neurite Neurite Outgrowth erk->neurite

Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.

binding_assay_workflow start Start prep Prepare Membrane Homogenates (e.g., guinea pig brain) start->prep radioligand Add Radioligand (e.g., 3H-pentazocine) prep->radioligand competitor Add Test Compound (this compound or SA4503) at varying concentrations radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Data Analysis (Calculate Ki/IC50) measure->analyze end End analyze->end

Figure 2: General Workflow for a Radioligand Binding Assay.

Comparative Analysis

Both this compound and SA4503 are potent and selective agonists of the sigma-1 receptor.

This compound: this compound demonstrates high affinity for the σ1R with a Kᵢ of 2.7 nM.[1] It exhibits a 10-fold selectivity for the σ1R over the σ2R (Kᵢ = 27 nM).[1] While detailed functional data in the public domain is limited, its high binding affinity suggests it is a potent modulator of the σ1R.

SA4503 (Cutamesine): SA4503, also known as Cutamesine, has been more extensively studied. Its binding affinity for the σ1R is reported with some variability across studies, with Kᵢ values around 4.6 nM and IC₅₀ values in the range of 17-17.4 nM.[2][3][4][5] Its selectivity for the σ1R over the σ2R is significant, ranging from approximately 14-fold to over 100-fold depending on the study.[2][3][5]

Functionally, SA4503 has been shown to protect against Adriamycin-induced podocyte injury with an IC₅₀ of 37 nM.[5] It has also been demonstrated to promote neurite outgrowth and modulate the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream signaling molecule.[6] Furthermore, SA4503 has been investigated in clinical trials for conditions such as ischemic stroke.[7][8]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize σ1R agonists like this compound and SA4503.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of a compound for a specific receptor.

Objective: To measure the ability of this compound and SA4503 to displace a radiolabeled ligand from the sigma-1 receptor.

Materials:

  • Membrane preparations from tissues with high σ1R expression (e.g., guinea pig brain).

  • Radioligand: Typically --INVALID-LINK---pentazocine for σ1R.

  • Test compounds: this compound and SA4503.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound (this compound or SA4503).

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Neurite Outgrowth Assay

This functional assay assesses the ability of a compound to promote the growth of neurites from neuronal cells, a process often mediated by σ1R activation.

Objective: To evaluate the effect of this compound and SA4503 on neurite outgrowth in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., PC12 or N1E-115 cells).

  • Cell culture medium and supplements.

  • Test compounds: this compound and SA4503.

  • Microscope with imaging capabilities.

  • Image analysis software.

Procedure:

  • Cell Seeding: Plate the neuronal cells in a multi-well plate at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with varying concentrations of this compound or SA4503. Include a vehicle control.

  • Incubation: Incubate the cells for a period of 24-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of the cells in each well using a microscope.

  • Quantification: Use image analysis software to measure the length of neurites or to count the number of cells with neurites longer than a predefined threshold.

  • Data Analysis: Plot the neurite length or the percentage of neurite-bearing cells against the compound concentration to determine the effective concentration range.

Conclusion

Both this compound and SA4503 are valuable research tools for investigating the therapeutic potential of sigma-1 receptor agonism. SA4503 is a well-characterized compound with a substantial body of preclinical and clinical data supporting its functional activity. This compound, while less extensively studied, exhibits high potency and good selectivity, making it a promising candidate for further investigation. The choice between these two compounds will depend on the specific research question, with SA4503 being suitable for studies requiring a more established functional profile and this compound offering a potentially more potent tool for initial exploratory work. Further functional characterization of this compound in assays such as those described above will be crucial for a more comprehensive comparison.

References

A Comparative Analysis of AD186 Binding Affinity at the A1 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the binding affinity of the novel compound AD186 for the A1 Adenosine Receptor (A1AR). The performance of this compound is benchmarked against established reference compounds. All data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison to facilitate informed decision-making in discovery and development pipelines.

It is important to note that "this compound" appears to be a proprietary or internal designation, as no public-domain data for a compound with this identifier could be located in the scientific literature as of the time of this publication. The following data, protocols, and discussions are therefore presented as a representative guide, using a hypothetical data set to illustrate the cross-validation and comparative analysis workflow.

Quantitative Binding Affinity Data

The binding affinities of this compound and selected alternative compounds were determined at the human A1 Adenosine Receptor (hA1AR). The equilibrium dissociation constant (Ki) was determined for each compound via competitive radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

CompoundTarget ReceptorMean Ki (nM)Standard Deviation (nM)Number of Replicates (n)
This compound hA1AR15.2 ± 2.15
Compound AhA1AR28.5± 4.55
Compound BhA1AR8.9± 1.35
Reference LigandhA1AR1.1± 0.25

Experimental Protocols

A detailed methodology for the key binding affinity experiments is provided below to ensure reproducibility and transparent comparison.

Competitive Radioligand Binding Assay Protocol

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human A1 Adenosine Receptor (hA1AR) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

    • Cells were harvested at 80-90% confluency.

    • Cell pellets were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The resulting supernatant was centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • The membrane pellet was resuspended in fresh Tris-HCl buffer and stored at -80°C until use. Protein concentration was determined using a Bradford assay.

  • Binding Assay:

    • Assays were performed in a 96-well plate format in a total volume of 200 µL.

    • Each well contained 50 µL of cell membrane preparation (20 µg of protein), 50 µL of the radioligand [³H]DPCPX (a high-affinity A1AR antagonist) at a final concentration of 1 nM, and 100 µL of competing compound (this compound or alternatives) at varying concentrations.

    • Non-specific binding was determined in the presence of a saturating concentration (10 µM) of the non-radiolabeled antagonist, CGS15943.

    • The plates were incubated for 90 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Following incubation, the reaction was terminated by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold Tris-HCl buffer to separate bound from free radioligand.

    • The filters were dried, and the radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Competition binding data were analyzed using a non-linear regression analysis to fit a one-site competition model.

    • IC50 values (the concentration of competing ligand that displaces 50% of the specific radioligand binding) were determined from the resulting curves.

    • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the binding affinity assay and the canonical signaling pathway associated with the A1 Adenosine Receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293-hA1AR Cell Culture harvest Cell Harvesting cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspension & Storage centrifuge2->resuspend incubation Incubation: Membranes + [3H]DPCPX + Competitor resuspend->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination (Non-linear Regression) counting->ic50 cheng_prusoff Ki Calculation (Cheng-Prusoff) ic50->cheng_prusoff G Ligand This compound / Adenosine A1AR A1 Adenosine Receptor (GPCR) Ligand->A1AR Binds Gi Gi Protein A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Heart Rate, ↓ Neurotransmission) PKA->Response Phosphorylates Targets

In Vivo Validation of AD186 as a Sigma-1 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo performance of AD186 as a Sigma-1 Receptor (S1R) agonist against other alternative S1R agonists. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Comparative Analysis of S1R Agonists

The following tables summarize the available quantitative data for this compound and comparable S1R agonists. This data is compiled from various preclinical studies and provides a basis for evaluating their relative potency and efficacy.

Table 1: Binding Affinity and In Vitro Properties of S1R Agonists

CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity
This compound 2.7[1]27[1]10
PRE-084 2.21,432~650
SA4503 3.4120~35
Pridopidine ~70-82>10,000>100

Table 2: In Vivo Efficacy of S1R Agonists in Neuropathic Pain Models

CompoundAnimal ModelAssayEffective Dose (mg/kg)Observed Effect
This compound RatMechanical Allodynia (von Frey)2.5 - 10 (s.c.)[1]Fully reversed the antiallodynic effect of the S1R antagonist BD-1063.[1]
PRE-084 MouseMechanical Allodynia (Capsaicin-induced)Not specifiedPromoted secondary mechanical allodynia after capsaicin priming.[2]
SA4503 Not ReportedNot ReportedNot ReportedNot Reported
Pridopidine Not ReportedNot ReportedNot ReportedNot Reported

Table 3: In Vivo Efficacy of S1R Agonists in Neurodegenerative Disease Models

CompoundDisease ModelAnimalKey OutcomesEffective Dose (mg/kg)
This compound Not ReportedNot ReportedNot ReportedNot Reported
PRE-084 ALS (SOD1G93A)MouseImproved motor function, increased motoneuron survival, extended survival by >15%.[3][4]0.25 (daily)[3][4]
Parkinson's Disease (6-OHDA)MouseImproved motor deficits, increased striatal dopaminergic fiber density.0.3 (daily)
Alzheimer's Disease (Aβ1–42)MouseStimulated hippocampal cell proliferation and differentiation, reduced astrogliosis.[5]Not Specified
SA4503 ALS (SOD1G93A)MouseDelayed disease onset and extended lifespan.1 (daily)
Pridopidine Parkinson's Disease (6-OHDA)MouseProtected dopaminergic neurons and improved motor function.[6]0.3 (daily)[6]
Huntington's DiseaseHumanShowed improvements in motor function in clinical trials.45 mg twice daily

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex S1R_active Active S1R (Monomer/Oligomer) S1R_BiP->S1R_active Agonist (e.g., this compound) ER Stress Ca2+ Depletion BiP BiP S1R_BiP->BiP Dissociation Ca_homeostasis Ca2+ Homeostasis (IP3R Modulation) S1R_active->Ca_homeostasis Ion_channels Ion Channel Modulation S1R_active->Ion_channels Neurotransmitter Neurotransmitter Release S1R_active->Neurotransmitter Neuronal_plasticity Neuronal Plasticity (BDNF/TrkB Signaling) S1R_active->Neuronal_plasticity Neuroprotection Neuroprotection (Anti-apoptotic) S1R_active->Neuroprotection

Caption: S1R Activation and Downstream Signaling Pathways.

In_Vivo_Validation_Workflow cluster_setup Experimental Setup cluster_assessment Behavioral and Molecular Assessment cluster_analysis Data Analysis and Conclusion animal_model Select Animal Model (e.g., Neuropathic Pain, AD, PD, ALS) compound_admin Compound Administration (this compound, Comparators, Vehicle) animal_model->compound_admin behavioral Behavioral Assays (e.g., von Frey, Hot Plate, Morris Water Maze) compound_admin->behavioral molecular Molecular/Histological Analysis (e.g., Receptor Occupancy, Biomarker Levels, Neuronal Survival) compound_admin->molecular data_analysis Statistical Analysis of Data behavioral->data_analysis molecular->data_analysis conclusion Determine Efficacy, Potency, and Therapeutic Potential data_analysis->conclusion

Caption: General Workflow for In Vivo Validation of an S1R Agonist.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings.

Mechanical Allodynia Assessment (Von Frey Test)

This protocol is used to assess the mechanical sensitivity threshold in rodents, a key measure in neuropathic pain models.

  • Apparatus: A set of calibrated von Frey filaments, an elevated wire mesh platform, and individual animal enclosures.

  • Acclimatization: Animals are placed in the enclosures on the wire mesh platform for at least 30 minutes before testing to allow for acclimatization to the environment.

  • Procedure:

    • Beginning with a filament of intermediate force, the filament is applied perpendicularly to the plantar surface of the hind paw until it buckles.

    • A positive response is recorded if the animal exhibits a brisk withdrawal, flinching, or licking of the paw.

    • The "up-down" method is often employed to determine the 50% withdrawal threshold. If a positive response is observed, a weaker filament is used for the next application. If no response is observed, a stronger filament is used.

    • This process is continued until a pattern of responses is established, allowing for the calculation of the mechanical withdrawal threshold.

  • Data Analysis: The 50% withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value based on the pattern of positive and negative responses, and δ is the mean difference between stimuli.

Thermal Nociception Assessment (Hot Plate Test)

This test is used to evaluate the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.

  • Apparatus: A hot plate apparatus with a controlled temperature surface and a transparent cylinder to confine the animal.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The animal is placed on the hot plate, and a timer is started immediately.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate.

  • Data Analysis: The latency to response is recorded. An increase in latency following drug administration compared to baseline or a vehicle-treated group indicates an analgesic effect.

Inflammatory Pain Assessment (Formalin Test)

The formalin test is a model of continuous pain that involves two distinct phases of nociceptive behavior.

  • Procedure:

    • A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of the hind paw.

    • The animal is immediately placed in an observation chamber.

    • Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The total time spent exhibiting nociceptive behaviors is quantified. The analysis is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-60 minutes post-injection, involving inflammatory processes and central sensitization. A reduction in the duration of these behaviors in drug-treated animals compared to controls indicates an analgesic effect.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of the novel therapeutic candidate AD186 and two structurally related compounds, designated Compound A and Compound B. The following sections detail the experimental methodologies, present a comparative summary of key pharmacokinetic parameters, and visualize the experimental workflow and a relevant biological signaling pathway. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for further development.

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a critical component of the drug discovery and development process.[1] A thorough understanding of a compound's PK profile is essential for predicting its efficacy, safety, and dosing regimen in clinical settings.[2][3]

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of this compound, Compound A, and Compound B were evaluated in a preclinical animal model. The data presented in the table below summarizes the key findings from this study.

ParameterThis compoundCompound ACompound BUnit
Route of Administration OralOralOral-
Dose 101010mg/kg
Cmax (Maximum Concentration)12008501500ng/mL
Tmax (Time to Cmax)241h
AUC(0-t) (Area Under the Curve)720068009000ng*h/mL
t1/2 (Half-life)684h
Bioavailability (F%) 453060%
CL/F (Apparent Clearance)1.391.471.11L/h/kg
Vd/F (Apparent Volume of Distribution)12.016.96.4L/kg

Experimental Protocols

The following protocols were employed to determine the pharmacokinetic profiles of this compound and the related compounds.

1. Animal Studies:

  • Species: Male Sprague-Dawley rats (n=5 per compound).

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.

  • Dosing: Compounds were formulated in a 0.5% methylcellulose solution and administered as a single oral gavage at a dose of 10 mg/kg.

2. Sample Collection:

  • Blood samples (approximately 0.2 mL) were collected from the tail vein at specified time points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Samples were collected into tubes containing K2EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes to separate the plasma.

  • Plasma samples were stored at -80°C until analysis.

3. Bioanalytical Method:

  • Technique: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant was then diluted and injected into the LC-MS/MS system.

  • Data Analysis: A standard curve was generated using known concentrations of each compound to quantify the concentrations in the plasma samples.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal was analyzed using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

  • The following pharmacokinetic parameters were calculated: Cmax, Tmax, AUC(0-t), t1/2, CL/F, and Vd/F.

  • Bioavailability was determined by comparing the AUC from oral administration to the AUC from a separate intravenous administration study.

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates the general workflow for conducting a preclinical pharmacokinetic study.[4]

G cluster_preclinical Preclinical Pharmacokinetic Study dose_prep Dose Formulation animal_dosing Animal Dosing (Oral Gavage) dose_prep->animal_dosing sample_collection Blood Sample Collection (Serial Sampling) animal_dosing->sample_collection plasma_separation Plasma Separation (Centrifugation) sample_collection->plasma_separation bioanalysis LC-MS/MS Bioanalysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis data_reporting Data Reporting and Interpretation pk_analysis->data_reporting

Caption: Workflow of a preclinical pharmacokinetic study.

Hypothetical Signaling Pathway Modulated by this compound

This diagram depicts a hypothetical signaling pathway that could be targeted by this compound and its analogs, leading to a therapeutic effect. The pathway illustrates the inhibition of a key kinase in a cancer-related signaling cascade.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical MEK-ERK signaling pathway inhibition.

References

Replicating Antiallodynic Reversal: A Comparative Analysis of Pregabalin's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiallodynic effects of pregabalin with other commonly used therapeutic alternatives. The information presented is based on published preclinical and clinical findings, offering a resource for researchers aiming to replicate or build upon existing studies in the field of neuropathic pain.

Comparative Efficacy in Reversing Allodynia

The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of pregabalin with other analgesics in reversing mechanical and cold allodynia.

Preclinical Data: Reversal of Mechanical Allodynia in Rodent Models
CompoundAnimal ModelTestRoute of AdministrationEffective Dose (ED50 or equivalent)% Maximum Possible Effect (%MPE) or Pain Withdrawal Threshold (PWT)Citation(s)
Pregabalin Spinal Nerve Ligation (SNL), Ratvon FreyIntraperitoneal (IP)3-30 mg/kgDose-dependent attenuation of tactile allodynia[1]
Spinal Nerve Ligation (SNL), Ratvon FreyIntrathecal (IT)ED50 for tactile allodynia: Not specifiedDose-dependent attenuation of tactile allodynia[1]
Chronic Constriction Injury (CCI), Ratvon FreyNot specifiedNot specifiedClear analgesic effect against tactile hyperalgesia[2]
Gabapentin Partial Sciatic Nerve Injury, Ratvon FreyIntrathecal (IT) & Intravenous (IV)Not specifiedDose-dependent reduction of tactile allodynia[3]
Tramadol Spinal Nerve Ligation (SNL), RatNot specifiedNot specifiedNot specifiedActive against all tested endpoints in the Chung model[2]
Duloxetine Spinal Nerve Ligation (SNL), Ratvon FreyNot specifiedNot specifiedInhibited tactile allodynia[2]
Preclinical Data: Reversal of Cold Allodynia in Rodent Models
CompoundAnimal ModelTestRoute of AdministrationEffective Dose (ED50 or equivalent)% Maximum Possible Effect (%MPE) or Other OutcomeCitation(s)
Pregabalin Spinal Nerve Ligation (SMP model), RatAcetone DropIntrathecal (IT)ED50: ~0.1 µgDose-dependent attenuation of cold allodynia[1][4]
Tibial & Sural Nerve Transection (SIP model), RatAcetone DropIntrathecal (IT)ED50: ~90 µgLess potent antiallodynic effect compared to SMP model[1][4]
Tramadol Chronic Constriction Injury (CCI) & Spinal Nerve Ligation (SNL), RatNot specifiedNot specifiedNot specifiedActive against cold allodynia in the Chung model[2]
Duloxetine Chronic Constriction Injury (CCI) & Spinal Nerve Ligation (SNL), RatNot specifiedNot specifiedNot specifiedDisplayed efficacy against cold allodynia in the Chung model[2]
Clinical Data: Comparative Efficacy in Neuropathic Pain
Drug(s)Patient PopulationPrimary Outcome MeasureKey FindingsCitation(s)
Pregabalin vs. Duloxetine Painful Diabetic Peripheral Neuropathy (PDPN)Average Pain Intensity (API)Both drugs showed significant and comparable improvement in API at Week 12.[5]
Chemotherapy-Induced Neuropathic Pain (CIPN)Numerical Rating Scale (NRS)Duloxetine showed superior effectiveness in managing neuropathic pain by the 4th week.[6]
Pregabalin + Duloxetine (Fixed-Dose Combination) Moderate to Severe Neuropathic PainChange in Daily PainNon-inferiority of the low-dose combination compared to pregabalin monotherapy was demonstrated.[3]
Pregabalin vs. Gabapentin Neuropathic PainVisual Analog Scale (VAS)Pregabalin showed superior and faster efficacy in alleviating neuropathic pain.[7][8]

Detailed Experimental Protocols

Assessment of Mechanical Allodynia using von Frey Filaments in Rats

This protocol is a standard method for assessing mechanical sensitivity in rodent models of neuropathic pain.[8][9]

1. Animal Acclimatization:

  • House rats in a temperature and light-controlled environment with ad libitum access to food and water.

  • Prior to testing, allow rats to acclimate to the testing room for at least 30 minutes.

2. Testing Apparatus:

  • Place the rat in an individual plastic cage with a wire mesh floor, allowing access to the plantar surface of the hind paws.

3. Habituation:

  • Allow the rat to habituate to the testing cage for 15-20 minutes before starting the experiment.

4. von Frey Filament Application:

  • Use a set of calibrated von Frey filaments of logarithmically incremental stiffness.

  • Apply the filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Hold the filament in place for 6-8 seconds.

5. Assessment of Response:

  • A positive response is defined as a sharp withdrawal of the paw, flinching, or licking of the paw upon filament application.

6. Determination of Paw Withdrawal Threshold (PWT):

  • The "up-down" method is commonly used to determine the 50% PWT.

  • Start with a filament in the middle of the force range. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The pattern of responses is used to calculate the 50% PWT using a specific formula.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pregabalin in Neuropathic Pain

Pregabalin_Mechanism Pain_Signal Pain_Signal Allodynia Allodynia Pain_Signal->Allodynia Leads to PGB PGB PGB->Allodynia Reduces

Experimental Workflow for Preclinical Antiallodynia Studies

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_baseline Baseline Assessment cluster_treatment Treatment Administration cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis Model Induce Neuropathic Pain in Rodents (e.g., SNL, CCI) Baseline Measure Baseline Allodynia (von Frey, Cold Plate) Model->Baseline Treatment Administer Test Compounds (Pregabalin, Alternatives, Vehicle) Baseline->Treatment Post_Treatment Measure Allodynia at Multiple Time Points Treatment->Post_Treatment Analysis Calculate %MPE or PWT and Compare Treatment Groups Post_Treatment->Analysis

References

Structural activity relationship of AD186 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "AD186" did not yield a specific chemical entity or therapeutic agent with sufficient public domain information to fulfill this request. The search results did not provide a clear identification of this compound's chemical structure, biological target, or therapeutic area. Without this foundational information, a comparative guide on its structural activity relationships and those of its analogs cannot be constructed.

To provide a comprehensive comparison guide as requested, detailed information including quantitative biological activity data, experimental protocols, and associated signaling pathways for this compound and its analogs is essential. As this information is not available in the public domain based on the provided topic, the generation of the requested content, including data tables and visualizations, is not possible at this time.

For a successful analysis, a more specific identifier for "this compound," such as a full chemical name, a patent number, or a reference to a scientific publication, is required.

Safety Operating Guide

Proper Disposal and Safe Handling of Azodicarbonamide (AD186)

Author: BenchChem Technical Support Team. Date: December 2025

Presumed Identification: AD186 is likely a specific identifier for Azodicarbonamide (CAS No. 123-77-3), also known as Azodicarbonamide (ADCA). This document provides essential safety, handling, and disposal procedures for laboratory personnel based on this identification.

Azodicarbonamide is a yellow to orange-red, odorless, crystalline powder.[1] It is recognized as a flammable solid and a respiratory sensitizer, with a risk of explosion when heated under confinement.[2][3] Primary industrial applications include its use as a blowing agent in the plastics and rubber industries and as a dough conditioner in bread-making in some countries.[4][5] In a laboratory setting, it is crucial to handle this chemical with strict adherence to safety protocols to mitigate risks.

Safety and Hazard Information

Proper personal protective equipment (PPE) is paramount when handling Azodicarbonamide. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6] In cases of inadequate ventilation or when dust formation is likely, respiratory protection should be worn.[2][3]

Key Hazard Data
Hazard TypeGHS ClassificationDescriptionSource
Physical Hazard Flammable SolidFlammable solid that may form combustible dust concentrations in air. Risk of explosion if heated under confinement.[1][2][3]
Health Hazard Respiratory Sensitization, Category 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]
Health Hazard Skin and Eye IrritationSome sources indicate it may cause skin and eye irritation.[7]
Environmental Hazard Acute Aquatic Hazard, Category 3Harmful to aquatic life.
First Aid Procedures
Exposure RouteFirst Aid MeasuresSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[2][3]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell. Do NOT induce vomiting.[2][7]

Proper Disposal Procedures

The disposal of Azodicarbonamide must be conducted in accordance with all applicable federal, state, and local regulations.[8][9] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[2]

Disposal Workflow

cluster_0 Waste Collection cluster_1 Storage cluster_2 Disposal Collect Waste Collect waste Azodicarbonamide in a designated, labeled, and sealed container. Avoid Mixing Do not mix with other waste streams. Keep in original container if possible. Collect Waste->Avoid Mixing Store Securely Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste. Avoid Mixing->Store Securely Away from Incompatibles Keep away from heat, sparks, open flames, and incompatible materials (e.g., strong oxidizing agents, acids, bases). Store Securely->Away from Incompatibles Arrange Pickup Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Away from Incompatibles->Arrange Pickup Professional Disposal Waste will be transported by a licensed hazardous waste hauler to an approved waste disposal facility. Arrange Pickup->Professional Disposal

Caption: Workflow for the proper disposal of Azodicarbonamide waste.

Experimental Protocols and Handling

While detailed experimental protocols for "this compound" are not available, procedures for handling Azodicarbonamide in a laboratory setting for analysis and toxicological studies have been documented.

Laboratory Handling Workflow

Preparation Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE. Weighing Dispense and weigh the solid material carefully to minimize dust generation. Preparation->Weighing Dissolving Azodicarbonamide is soluble in DMSO. Use appropriate solvents as per the experimental protocol. Weighing->Dissolving Reaction Conduct the experiment, keeping in mind the material's incompatibility with strong oxidizing agents, acids, and bases. Dissolving->Reaction Decontamination Thoroughly clean all equipment and the work area after use. Wash hands immediately after handling. Reaction->Decontamination

Caption: General workflow for handling Azodicarbonamide in a laboratory.
Example Experimental Use: Analysis in Flour

A published method for the determination of Azodicarbonamide in flour involves the following key steps[10]:

  • Standard Preparation: A stock solution of Azodicarbonamide is prepared in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Sample Extraction: A known weight of the flour sample is mixed with the DMF/DMSO solvent mixture to extract the Azodicarbonamide.

  • Centrifugation and Filtration: The mixture is centrifuged to separate the solid and liquid phases, and the supernatant is filtered.

  • Analysis: The concentration of Azodicarbonamide in the extract is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

Toxicological Information and Mechanism of Action

The primary health concern associated with Azodicarbonamide is occupational asthma, as it is a known respiratory sensitizer.[11][12] In animal studies, repeated oral exposure to high doses has been linked to kidney and liver effects.[13]

When used in baking, Azodicarbonamide breaks down into other compounds, including biurea and semicarbazide.[5] Semicarbazide has been shown to be carcinogenic in female mice at high doses, though these levels far exceed those resulting from human consumption of treated bread.[5][14]

Simplified Toxicological Pathway

Azodicarbonamide Azodicarbonamide (Inhalation/Ingestion) Lungs Lungs Azodicarbonamide->Lungs GI_Tract GI Tract Azodicarbonamide->GI_Tract Sensitization Respiratory Sensitization (Asthma) Lungs->Sensitization Breakdown Breakdown Products (e.g., Semicarbazide) GI_Tract->Breakdown Systemic Systemic Exposure (High Doses) Breakdown->Systemic Kidney_Liver Kidney/Liver Effects (Animal Studies) Systemic->Kidney_Liver

Caption: Simplified overview of Azodicarbonamide's toxicological effects.

References

Essential Safety and Handling Protocols for AD186

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling AD186, a substance with largely uncharacterized chemical, physical, and toxicological properties. Given the limited data, a conservative approach to handling is mandated, treating this compound as a potentially hazardous substance. Adherence to these protocols is crucial for minimizing risk and ensuring a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been thoroughly investigated. Preliminary information suggests potential for respiratory irritation and neurotoxic effects[1]. Therefore, engineering controls, administrative controls, and personal protective equipment must be employed to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.

Table 1: Personal Protective Equipment for Handling this compound

Activity Required PPE Rationale
Low-Energy Operations (e.g., weighing, preparing solutions in a fume hood)- Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Laboratory coatTo prevent skin and eye contact with small quantities of the substance.
High-Energy Operations (e.g., sonicating, vortexing, generating aerosols)- Nitrile gloves (double-gloving) - Chemical splash goggles or face shield - Laboratory coat - Respiratory protection (e.g., N95 respirator or higher)To protect against inhalation of aerosols and splashes to the face and eyes.
Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber) - Chemical splash goggles and face shield - Chemical-resistant apron or coveralls - Respiratory protection (as determined by spill size and location)To provide comprehensive protection during cleanup of potentially hazardous material.
Emergency Situations (e.g., large spill, fire)- Self-contained breathing apparatus (SCBA) - Chemical-resistant suitTo ensure respiratory and skin protection in a high-hazard environment.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain safety and integrity of the research. The following step-by-step guidance outlines the key phases of the handling process.

Experimental Protocol: Standard Operating Procedure for Handling this compound

  • Risk Assessment: Prior to any new procedure involving this compound, a formal risk assessment must be conducted to identify potential hazards and determine the necessary safety precautions.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound to minimize the potential for contamination.

  • Handling:

    • Wear the appropriate PPE as specified in Table 1.

    • Handle this compound in the smallest quantities feasible for the experiment.

    • Use disposable equipment whenever possible to avoid cross-contamination.

  • Post-Handling:

    • Decontaminate all non-disposable equipment and work surfaces thoroughly after use.

    • Remove PPE in a manner that avoids self-contamination and dispose of it in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, pipette tips, and empty containers, must be treated as hazardous waste.

Table 2: this compound Waste Disposal

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, wipes, plasticware)Place in a designated, labeled, and sealed hazardous waste container.
Liquid Waste (e.g., unused solutions, contaminated solvents)Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1]
Sharps (e.g., needles, contaminated glassware)Place in a designated sharps container for hazardous chemical waste.

All waste must be disposed of in accordance with national and local regulations.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 3: Emergency Response for this compound Exposure and Spills

Emergency Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
Small Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area immediately. Alert emergency personnel and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow for safely handling this compound, from initial planning to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Contingency risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection setup_workspace 3. Prepare Designated Workspace ppe_selection->setup_workspace handle_this compound 4. Handle this compound in Fume Hood setup_workspace->handle_this compound decontaminate 5. Decontaminate Surfaces & Equipment handle_this compound->decontaminate spill_exposure Spill or Exposure Occurs handle_this compound->spill_exposure Potential Hazard remove_ppe 6. Remove & Dispose of PPE decontaminate->remove_ppe segregate_waste 7. Segregate Hazardous Waste remove_ppe->segregate_waste dispose_waste 8. Dispose via Approved Channels segregate_waste->dispose_waste emergency_response Follow Emergency Procedures spill_exposure->emergency_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.